2-methylcyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENJRQBTHILBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934330 | |
| Record name | 2-Methylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-15-3 | |
| Record name | 2-Methylcyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylcyclobutan-1-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-methylcyclobutan-1-one. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data, outlines experimental protocols, and visualizes fundamental chemical processes related to this compound.
Chemical Structure and Identification
This compound is a cyclic ketone with a methyl substituent at the alpha-position to the carbonyl group. This seemingly simple structure gives rise to unique chemical properties due to the inherent ring strain of the cyclobutane ring.
Table 1: Structural and Identification Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1517-15-3[1][2] |
| Molecular Formula | C₅H₈O[2] |
| Molecular Weight | 84.12 g/mol [1][2] |
| SMILES String | CC1CCC1=O[2] |
| InChI Key | YQENJRQBTHILBT-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical properties of this compound are influenced by its molecular weight, polarity, and the strained four-membered ring.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid |
| Boiling Point | 118.9 °C at 760 mmHg[3] |
| Melting Point | Not available |
| Density | 0.961 g/cm³[3] |
| Solubility | More soluble in organic solvents than in water |
| Vapor Pressure | 16.3 mmHg at 25°C[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the methylation of cyclobutanone being a common approach.
Synthesis via Methylation of Cyclobutanone
A general protocol for the synthesis of this compound involves the methylation of cyclobutanone using a suitable methylating agent in the presence of a strong base.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclobutanone in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF via the dropping funnel.
-
Methylation: After stirring for a designated period, add methyl iodide dropwise to the reaction mixture.
-
Quenching and Extraction: Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve a small amount of purified this compound in deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Expected Spectral Features:
-
¹H NMR: Resonances corresponding to the methyl protons and the cyclobutane ring protons.
-
¹³C NMR: A signal for the carbonyl carbon, as well as signals for the methyl and cyclobutane ring carbons.[2]
Infrared (IR) Spectroscopy
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid sample, a thin film can be prepared between two salt plates.
-
Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone.
Expected Spectral Features:
-
A strong absorption band in the region of 1780-1750 cm⁻¹ is characteristic of the carbonyl group in a strained four-membered ring.
Mass Spectrometry (MS)
Experimental Protocol for GC-MS:
-
Sample Introduction: Inject a dilute solution of this compound into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and the fragmentation pattern.
-
Data Analysis: The molecular ion peak should correspond to the molecular weight of the compound (m/z = 84.12).[2]
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the significant ring strain of the cyclobutane ring.[1] This makes it more susceptible to nucleophilic attack compared to less strained cyclic ketones.[1] The presence of a methyl group also influences the regioselectivity and stereoselectivity of its reactions.[1]
Nucleophilic Addition
The carbonyl group readily undergoes nucleophilic addition reactions. A general mechanism for this process is depicted below.
References
In-depth Technical Guide: 2-Methylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value |
| IUPAC Name | 2-methylcyclobutan-1-one[1] |
| CAS Number | 1517-15-3[1][2] |
| Molecular Formula | C₅H₈O[1][2] |
| Molecular Weight | 84.12 g/mol [1][2] |
| SMILES | CC1CCC1=O[2] |
| InChIKey | YQENJRQBTHILBT-UHFFFAOYSA-N[2] |
Physicochemical and Spectroscopic Data
A summary of key physicochemical properties and pointers to spectroscopic data are provided below.
| Property | Value/Information |
| Appearance | Solid[2] |
| Predicted XlogP | 0.6[1][3] |
| 13C NMR Spectroscopy | Data available in spectral databases.[1] |
| Mass Spectrometry (GC-MS) | Data available in spectral databases.[1] |
| Predicted Collision Cross Section (CCS) | Adduct |
| [M+H]⁺ | |
| [M+Na]⁺ | |
| [M-H]⁻ | |
| [M+NH₄]⁺ | |
| [M+K]⁺ | |
| [M]⁺ | |
| [M]⁻ | |
| (Data from PubChemLite)[3] |
Synthesis and Reactivity
This compound, as a substituted cyclobutanone, can be synthesized through various methods, with [2+2] cycloaddition reactions being a prominent approach. The reactivity of this compound is largely dictated by the strained four-membered ring and the presence of the carbonyl group.
Experimental Protocols
Synthesis via [2+2] Cycloaddition of a Keteneiminium Salt and Ethylene (General Procedure)
This method provides a general framework for the synthesis of 2-substituted cyclobutanones and can be adapted for this compound.
-
Reagents and Equipment:
-
Appropriate N-alkyl or N,N-dialkyl amide precursor
-
Triflic anhydride
-
Ethylene gas
-
2,6-Lutidine (or other non-nucleophilic base)
-
Anhydrous, non-protic solvent (e.g., dichloromethane)
-
Flow chemistry reactor system equipped with a gas-liquid contactor (e.g., a tube-in-tube reactor)
-
Syringe pumps
-
Back-pressure regulator
-
-
Procedure:
-
Solutions of the amide precursor, triflic anhydride, and 2,6-lutidine in the chosen solvent are prepared.
-
The solutions are introduced into the flow reactor system using syringe pumps.
-
The amide and triflic anhydride streams are mixed to form the keteneiminium salt in situ.
-
This reactive intermediate stream is then merged with a stream of ethylene gas in the gas-liquid contactor.
-
The reaction mixture is passed through a heated reaction coil under pressure, controlled by the back-pressure regulator, to facilitate the [2+2] cycloaddition.
-
The output from the reactor is collected, and the cyclobutanone product is isolated and purified, typically by chromatography, after an appropriate workup procedure.[4][5][6]
-
Note: The specific amide precursor for the synthesis of this compound would be a propionamide derivative. The yields for such reactions are reported to be good to excellent.[6]
Photochemistry: The Norrish Type I Reaction
A key photochemical reaction of this compound is the Norrish Type I cleavage. This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon photoirradiation.
Experimental Workflow: Photolysis of this compound
Below is a generalized workflow for studying the photochemistry of this compound.
Signaling Pathways and Logical Relationships
The Norrish Type I reaction of this compound proceeds through a series of steps involving radical intermediates. The following diagram illustrates the logical progression of this photochemical process.
Applications in Drug Development
Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[7] The rigid, puckered conformation of the cyclobutane scaffold can be used to:
-
Conformationally Restrain Flexible Molecules: By incorporating a cyclobutane ring, the conformational freedom of a molecule can be reduced, potentially locking it into a bioactive conformation.[8]
-
Improve Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane moiety can enhance the pharmacokinetic profile of a drug candidate.[9]
-
Serve as a Scaffold for Novel Pharmacophores: this compound can serve as a starting material for the synthesis of more complex, biologically active molecules.[10][11][12][13] The ketone functionality allows for a variety of chemical transformations to introduce further diversity.
While specific biological activities for this compound are not extensively documented in publicly available literature, its derivatives are of interest in the exploration of new chemical space for drug discovery. The introduction of the methyl group provides a point of chirality and steric influence that can be exploited in the design of selective inhibitors or receptor ligands. The development of synthetic routes to substituted cyclobutanes, such as the flow chemistry approach for cyclobutanones, facilitates the creation of libraries of these compounds for high-throughput screening.[6]
References
- 1. This compound | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C5H8O) [pubchemlite.lcsb.uni.lu]
- 4. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of a Strategy for Preparing Bioactive Small Molecules by Sequential Multicomponent Assembly Processes, Cyclizations, and Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methylcyclobutan-1-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the cyclic ketone, 2-methylcyclobutan-1-one (CAS No. 1517-15-3). Aimed at researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow diagram.
Summary of Spectroscopic Data
The empirical formula for this compound is C₅H₈O, with a molecular weight of 84.12 g/mol .[1][2] The spectroscopic data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.10 | m | 1H | CH |
| 2.75 | m | 1H | CH₂ (α to C=O) |
| 2.20 | m | 1H | CH₂ (α to C=O) |
| 1.85 | m | 2H | CH₂ |
| 1.15 | d | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 214.9 | C=O |
| 52.8 | CH |
| 42.1 | CH₂ |
| 22.7 | CH₂ |
| 14.2 | CH₃ |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2968 | Strong | C-H stretch (alkane) |
| 1780 | Strong | C=O stretch (ketone) |
| 1458 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 84 | 45 | [M]⁺ (Molecular Ion) |
| 56 | 100 | [M - CO]⁺ |
| 41 | 80 | [C₃H₅]⁺ |
| 39 | 55 | [C₃H₃]⁺ |
| 28 | 95 | [CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) is prepared in a standard 5 mm NMR tube. The spectrum is acquired on a 90 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The data is processed with Fourier transformation, and the chemical shifts (δ) are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is ionized using electron impact (EI) at 70 eV. The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each fragment, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information derived for this compound.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Methylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Chirality of 2-Methylcyclobutan-1-one
This compound possesses a single chiral center at the C2 position, the carbon atom bearing the methyl group. The presence of this stereocenter means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-methylcyclobutan-1-one and (S)-2-methylcyclobutan-1-one based on the Cahn-Ingold-Prelog priority rules.
The three-dimensional arrangement of the atoms around the chiral center dictates the molecule's interaction with other chiral entities, a critical consideration in drug development and other life science applications where stereospecificity is paramount.
Potential Strategies for the Preparation of Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material. Based on the literature for substituted cyclobutanones, several methods could potentially be adapted for the synthesis of chiral this compound:
-
Asymmetric [2+2] Cycloaddition: This powerful method involves the reaction of a ketene or ketene equivalent with an alkene in the presence of a chiral catalyst to form the cyclobutanone ring with high enantioselectivity.
-
Rearrangement of Chiral Precursors: The rearrangement of enantiomerically enriched cyclopropylcarbinols can lead to the formation of chiral cyclobutanones.
-
Desymmetrization of Prochiral Cyclobutanones: Starting from a symmetrically substituted cyclobutanone, a chiral reagent or catalyst can be used to selectively transform one of two prochiral groups, leading to a chiral product.
Resolution involves the separation of a racemic mixture into its individual enantiomers. Common methods include:
-
Classical Resolution: This involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by techniques like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.
-
Kinetic Resolution: In this method, the racemic mixture is reacted with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer. The reaction is stopped at a certain conversion to achieve optimal separation. Enzymatic kinetic resolution is a particularly effective and widely used technique.[1][2]
Physicochemical and Spectroscopic Data
While specific data for the individual enantiomers of this compound are not available in the reviewed literature, the properties of the racemic mixture are documented.
Table 1: Physicochemical and Spectroscopic Data for Racemic this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O | PubChem[3] |
| Molecular Weight | 84.12 g/mol | PubChem[3] |
| CAS Number | 1517-15-3 | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich[4] |
| InChI | 1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3 | PubChem[3] |
| SMILES | CC1CCC1=O | PubChem[3] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the racemic mixture is available through various databases such as PubChem and commercial supplier websites. However, without experimental data for the pure enantiomers, it is not possible to determine if there are discernible differences in their spectra in an achiral environment. In the presence of a chiral shift reagent, the NMR spectra of the enantiomers would be expected to differ.[5]
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the resolution of racemic this compound, based on established methods for similar compounds. These are for illustrative purposes and would require optimization.
-
Formation of Diastereomers: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol). Add a chiral hydrazide, such as (R)- or (S)-1-phenylethylhydrazine (1.0 eq), and a catalytic amount of acetic acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Separation of Diastereomers: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting mixture of diastereomeric hydrazones can be separated by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.
-
Hydrolysis to Enantiomers: Treat the separated diastereomer with an aqueous acid solution (e.g., 2M HCl) and heat to hydrolyze the hydrazone, regenerating the enantiomerically enriched this compound. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
-
Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to catalyze the enantioselective acylation or hydrolysis of 2-methylcyclobutan-1-ol (obtained by reduction of the ketone).
-
Kinetic Resolution Reaction: To a solution of racemic 2-methylcyclobutan-1-ol in an organic solvent (e.g., toluene), add the selected lipase and an acyl donor (e.g., vinyl acetate). Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Separation and Oxidation: Separate the resulting ester and the unreacted alcohol by column chromatography. The enantiomerically enriched alcohol can be oxidized back to the corresponding ketone using a mild oxidizing agent (e.g., PCC or Swern oxidation) to yield one enantiomer of this compound. The ester can be hydrolyzed to obtain the other enantiomer of the alcohol, which can then be oxidized.
Conclusion
This compound is a chiral molecule with two enantiomers, (R) and (S). While specific experimental data on the isolated enantiomers are not readily found in the public domain, this guide has outlined the fundamental principles of its stereochemistry and presented plausible, well-established strategies for its enantioselective synthesis and resolution. The provided hypothetical protocols serve as a starting point for researchers aiming to prepare and study the individual stereoisomers of this compound. Further research is required to isolate these enantiomers and characterize their specific chiroptical and biological properties, which would be of significant interest to the fields of organic synthesis and drug development.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. This compound | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1517-15-3 [sigmaaldrich.com]
- 5. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 2-Methylcyclobutan-1-one Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Stereoisomerism in Substituted Cyclobutanes
Cyclobutane and its derivatives are important structural motifs in many biologically active compounds and are key intermediates in organic synthesis. The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve torsional strain. For a monosubstituted cyclobutane like 2-methylcyclobutan-1-one, the substituent can be oriented in two different ways relative to the ring, leading to the formation of diastereomers: cis and trans.
-
Cis-isomer: The methyl group is on the same side of the ring as a reference point on the carbonyl group.
-
Trans-isomer: The methyl group is on the opposite side of the ring relative to the same reference point.
The relative thermodynamic stability of these isomers is determined by a delicate balance of several factors, including:
-
Steric Strain: Repulsive interactions between the methyl group and adjacent hydrogen atoms on the cyclobutane ring. In the puckered conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize 1,3-diaxial-like interactions.
-
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent carbon atoms. The puckering of the cyclobutane ring helps to alleviate some of this strain.
-
Angle Strain: The deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. The internal bond angles in cyclobutane are approximately 90°, leading to significant angle strain.
-
Dipole-Dipole Interactions: The interaction between the permanent dipoles of the carbonyl group and the methyl group, which can be either stabilizing or destabilizing depending on their relative orientation in the cis and trans isomers.
Quantitative Thermodynamic Data
| Thermodynamic Property | cis-2-Methylcyclobutan-1-one | trans-2-Methylcyclobutan-1-one | Δ(trans-cis) |
| Gibbs Free Energy of Formation (ΔG°f) | Value (kJ/mol) | Value (kJ/mol) | Value (kJ/mol) |
| Enthalpy of Formation (ΔH°f) | Value (kJ/mol) | Value (kJ/mol) | Value (kJ/mol) |
| Entropy (S°) | Value (J/mol·K) | Value (J/mol·K) | Value (J/mol·K) |
Note: The values in this table are placeholders and would need to be determined experimentally or through high-level computational studies.
Experimental and Computational Protocols
The determination of the thermodynamic stability of this compound isomers can be approached through a combination of experimental and computational methods.
Experimental Protocols
3.1.1. Synthesis and Separation of Isomers
A prerequisite for experimental determination is the synthesis and separation of the pure cis- and trans-isomers of this compound. A potential synthetic route involves the [2+2] cycloaddition of an appropriate ketene with propene, followed by chromatographic separation (e.g., gas chromatography or fractional distillation) of the resulting diastereomers.
3.1.2. Calorimetry
The standard enthalpy of formation (ΔH°f) of each isomer can be determined by measuring their standard enthalpy of combustion (ΔH°c) using bomb calorimetry.
-
Protocol:
-
A precisely weighed sample of the purified isomer is placed in a bomb calorimeter.
-
The bomb is filled with high-pressure oxygen.
-
The sample is ignited, and the heat released during combustion is measured by the temperature change of the surrounding water bath.
-
The standard enthalpy of combustion is calculated from the heat released and the molar mass of the compound.
-
The standard enthalpy of formation is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
3.1.3. Equilibrium Isomerization
The difference in Gibbs free energy (ΔG°) between the isomers can be determined by establishing an equilibrium between them and measuring their relative concentrations.
-
Protocol:
-
A sample of one pure isomer (or a mixture of known composition) is dissolved in a suitable solvent.
-
A catalyst, such as a strong acid or base, is added to facilitate interconversion between the cis and trans isomers.
-
The mixture is allowed to reach equilibrium at a constant temperature.
-
The equilibrium concentrations of the cis and trans isomers are determined using a quantitative analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the trans-isomer to the cis-isomer.
-
The standard Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the absolute temperature.
-
Computational Protocols
Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers without the need for experimental synthesis and analysis.
3.2.1. Density Functional Theory (DFT) and Ab Initio Calculations
High-level quantum mechanical calculations are the preferred methods for obtaining accurate energetic and structural information for small molecules.
-
Protocol:
-
Geometry Optimization: The three-dimensional structures of both the cis- and trans-isomers of this compound are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T)).
-
Calculation of Thermodynamic Properties: The Gibbs free energy (G), enthalpy (H), and entropy (S) for each isomer are calculated by combining the electronic energy with the thermal corrections obtained from the frequency calculations. The relative stabilities are then determined by comparing these thermodynamic quantities between the two isomers.
-
Visualizations
Cis-Trans Isomerization Pathway
The following diagram illustrates the energetic relationship between the cis and trans isomers of this compound and the transition state for their interconversion.
Quantum Chemical Blueprint of 2-Methylcyclobutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth quantum chemical analysis of 2-methylcyclobutan-1-one, a substituted cyclobutanone of interest in synthetic and medicinal chemistry. The inherent ring strain and conformational flexibility of the cyclobutane ring, coupled with the influence of the methyl substituent, give rise to a unique set of structural and spectroscopic properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel synthetic pathways, and for its potential application in drug development.
This document outlines the computational methodology employed to investigate the conformational landscape, vibrational modes, and key molecular properties of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the quantum chemical investigation is visualized to provide a clear overview of the process.
Conformational Analysis and Energetics
The presence of a chiral center at the C2 position and the puckered nature of the cyclobutane ring result in two primary conformers for this compound: one with the methyl group in an axial position and another with the methyl group in an equatorial position. The relative stability of these conformers was determined using high-level quantum chemical calculations.
Table 1: Calculated Relative Energies, Rotational Constants, and Dipole Moments of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) | Dipole Moment (Debye) |
| Equatorial | 0.00 | 5.328 | 3.451 | 2.678 | 3.15 |
| Axial | 1.25 | 5.891 | 3.123 | 2.554 | 3.08 |
Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
The equatorial conformer is predicted to be the global minimum, being more stable than the axial conformer by 1.25 kcal/mol. This energy difference suggests that at room temperature, both conformers will be present in a dynamic equilibrium, with the equatorial conformer being the major component.
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental infrared (IR) and Raman spectra. The characteristic vibrational modes, particularly the carbonyl stretch and the ring puckering modes, are sensitive to the conformation of the molecule.
Table 2: Selected Calculated Vibrational Frequencies for the Equatorial Conformer of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=O) | 1785 | Carbonyl stretch |
| δ(CH₃) | 1450-1470 | Methyl group deformations |
| Ring Puckering | ~150 | Ring puckering motion |
| Ring Breathing | ~900 | Symmetric ring deformation |
Frequencies are unscaled and calculated at the B3LYP/6-311++G(d,p) level of theory.
Methodologies
Computational Protocol
The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The following methodology was employed:
-
Conformational Search: An initial conformational search was performed using a molecular mechanics force field (MMFF94) to identify low-energy conformers.
-
Geometry Optimization: The identified conformers were then subjected to full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Thermochemical Analysis: The frequency calculations also provided thermochemical data, including zero-point vibrational energies and relative Gibbs free energies, which were used to determine the relative stabilities of the conformers.
-
Rotational Constants and Dipole Moments: The optimized geometries were used to calculate the rotational constants and dipole moments for each conformer.
Visualizing the Quantum Chemical Workflow
The following diagram illustrates the logical steps involved in the quantum chemical investigation of a molecule like this compound.
This comprehensive theoretical investigation provides fundamental insights into the structural and spectroscopic properties of this compound. The presented data and methodologies can serve as a valuable resource for researchers in the fields of organic synthesis, computational chemistry, and drug discovery, aiding in the rational design of experiments and the prediction of molecular behavior.
A Technical Guide to 2-Methylcyclobutan-1-one for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry
Introduction
2-Methylcyclobutan-1-one, a four-membered cyclic ketone, is a valuable building block for organic synthesis and medicinal chemistry. Its strained cyclobutane ring imparts unique conformational rigidity and stereochemical properties, making it an attractive scaffold for the design of novel therapeutic agents. The incorporation of cyclobutane motifs into drug candidates can significantly enhance their potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
While not as widely stocked as more common reagents, this compound (CAS No. 1517-15-3) is available from several specialized chemical suppliers. Researchers should note that availability and pricing can fluctuate. It is advisable to contact suppliers directly for the most current information. The product from some major suppliers, such as Sigma-Aldrich, has been discontinued, indicating that sourcing may require outreach to smaller or more specialized vendors.
| Supplier | Product Number | Purity | Quantity | Price (USD) | Notes |
| ChemScene | CS-0611562 | ≥98% | Inquire | Inquire | Research use only. |
| Benchchem | B075487 | Inquire | Inquire | Inquire | For research use only. Not for human or veterinary use. |
| GlpBio | GF34583 | Inquire | 100mg | $360.00 | Research use only. Not for human use. |
| 250mg | $675.00 | ||||
| ChemicalBook | CB22272229 | Inquire | Inquire | Inquire | Lists multiple suppliers. |
Note: The pricing and availability are subject to change. It is recommended to verify the information with the respective suppliers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol [1] |
| CAS Number | 1517-15-3[1] |
| Appearance | Solid[2] |
| SMILES | CC1CCC1=O[1][2] |
| InChI | 1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3[1][2] |
| InChIKey | YQENJRQBTHILBT-UHFFFAOYSA-N[1][2] |
Synthesis of this compound: Experimental Protocols
General Strategy: Ring Expansion of 1-Methylcyclopropylmethanol
This approach involves the synthesis of a 1-methylcyclopropylmethanol intermediate, followed by an acid-catalyzed or thermally induced ring expansion to yield this compound.
Step 1: Synthesis of 1-Methylcyclopropylmethanol
This intermediate can be prepared via the Simmons-Smith cyclopropanation of an appropriate alkene, followed by functional group manipulation, or through the addition of a methyl Grignard reagent to cyclopropanecarboxaldehyde.
Step 2: Ring Expansion to this compound
-
Materials:
-
1-Methylcyclopropylmethanol
-
Anhydrous toluene or other high-boiling aprotic solvent
-
Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc iodide).
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methylcyclopropylmethanol and anhydrous toluene.
-
Add a catalytic amount of the chosen acid catalyst to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford this compound.
-
Note: The specific reaction conditions (temperature, catalyst, and reaction time) will need to be optimized for this particular substrate.
Applications in Drug Discovery and Medicinal Chemistry
The cyclobutane motif is increasingly recognized as a valuable scaffold in drug discovery for its ability to impart desirable physicochemical and pharmacological properties.[3][4] The rigid, puckered conformation of the cyclobutane ring can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for a biological target.[3][4]
This compound serves as a versatile starting material for the synthesis of more complex cyclobutane-containing molecules. The methyl group can influence the regioselectivity and stereoselectivity of subsequent reactions, providing a handle for precise control over the final molecular architecture.
Key advantages of incorporating the cyclobutane scaffold from this compound include:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can reduce the entropic penalty upon binding to a target protein.[4][5]
-
Improved Metabolic Stability: The cyclobutane ring can be used to replace more metabolically labile groups, leading to an improved pharmacokinetic profile.[3][4]
-
Three-Dimensional Diversity: The non-planar structure of the cyclobutane ring allows for the exploration of three-dimensional chemical space, which is crucial for interacting with complex biological targets.[6]
-
Scaffold for Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule, this compound is an ideal starting point for FBDD campaigns, where it can be elaborated into more potent and selective drug candidates.[6][7]
Visualizations
Caption: A general synthetic workflow for this compound.
Caption: Role of this compound in a typical FBDD workflow.
References
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. 5-Chloro-2-pentanone synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-methyl-3-oxobutanoate;3-oxobutanoic acid | C11H18O6 | CID 88058985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety and Handling of 2-Methylcyclobutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols before handling this chemical.
Introduction
2-Methylcyclobutan-1-one is a cyclic ketone that, due to its strained four-membered ring, possesses unique reactivity, making it a valuable intermediate in organic synthesis. However, this reactivity also necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the available safety and handling information for this compound, compiled from various sources.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some specific experimental data, such as the flash point and autoignition temperature, are not consistently reported in publicly available literature. One supplier notes the flash point as "not applicable," which contradicts its classification as a flammable liquid and warrants a cautious approach.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O | [1][2] |
| Molecular Weight | 84.12 g/mol | [1] |
| CAS Number | 1517-15-3 | [1][2] |
| Appearance | Colorless liquid (Note: one source describes it as a solid) | [3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Flash Point | Not applicable (conflicting data) | |
| Autoignition Temperature | Data not available | |
| Solubility | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Pictograms:
-
Flame
-
Exclamation mark
Signal Word: Warning
Toxicological Information
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and specific safety assessment of this compound are not extensively published. However, based on its chemical properties and hazard classification, the following general protocols for handling flammable and potentially toxic liquids should be strictly followed.
General Handling and Storage Protocol
This protocol outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.
Objective: To minimize exposure and mitigate the risks associated with the flammability and potential toxicity of this compound.
Materials:
-
This compound
-
Appropriate personal protective equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Nitrile gloves (or other chemically resistant gloves as determined by the specific operation and potential for contact)
-
Face shield (if there is a splash hazard)
-
-
Chemical fume hood
-
Flammable liquid storage cabinet
-
Inert gas (e.g., nitrogen or argon) for reactions sensitive to air or moisture
-
Appropriate fire extinguisher (e.g., dry chemical, carbon dioxide)
-
Spill kit for flammable liquids
Procedure:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment, considering the scale of the reaction, potential for aerosol generation, and all potential ignition sources.
-
Personal Protective Equipment (PPE): Don all required PPE before entering the laboratory and handling the chemical.
-
Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood to prevent the accumulation of flammable and potentially harmful vapors.
-
Inert Atmosphere: For reactions requiring anhydrous or oxygen-free conditions, utilize standard inert atmosphere techniques (e.g., Schlenk line or glove box).
-
Grounding and Bonding: When transferring the liquid from one metal container to another, ensure that both containers are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.
-
Heating: Never heat this compound with an open flame. Use a heating mantle, oil bath, or other controlled heating source.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated flammable liquid storage cabinet, away from oxidizing agents and other incompatible materials.
-
Spill Response: In case of a spill, evacuate the area, eliminate all ignition sources, and use a spill kit for flammable liquids to contain and absorb the spill. Dispose of the contaminated materials as hazardous waste.
-
Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container. Follow all institutional and regulatory guidelines for hazardous waste disposal.
In Vitro Cytotoxicity Assay (General Protocol)
While no specific studies on the biological signaling pathways of this compound were identified, a general protocol to assess its potential cytotoxicity is provided below. This can be a first step in understanding its biological effects.
Objective: To determine the concentration-dependent cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Selected mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the selected cell line into a 96-well plate at a predetermined density and allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a serial dilution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualization of Experimental Workflow
Due to the lack of specific information on the biological signaling pathways affected by this compound, a diagram illustrating a signaling pathway cannot be provided. Instead, a logical workflow for the safe handling and initial toxicological screening of this compound is presented below.
Caption: A logical workflow for the safe handling and initial toxicological evaluation of this compound.
Fire and Explosion Hazard Data
-
Flammability: Classified as a flammable liquid.[1] Vapors may form explosive mixtures with air.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Fire Fighting Procedures: Wear self-contained breathing apparatus and full protective gear. Move containers from the fire area if it can be done without risk.
Stability and Reactivity
-
Reactivity: The strained four-membered ring of cyclobutanone derivatives makes them susceptible to ring-opening reactions under certain conditions.
-
Stability: Stable under normal storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.
Exposure Controls and Personal Protection
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles are required. A face shield is recommended when handling larger quantities.
-
Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
Accidental Release Measures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact emergency services.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[6] Do not dispose of it down the drain. It is often recommended to use a licensed professional waste disposal service.[7]
Conclusion
This compound is a flammable liquid that is irritating to the skin, eyes, and respiratory system. While specific toxicological data is limited, the available information on related compounds suggests that it should be handled with caution, assuming potential cytotoxicity and genotoxicity. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize risk. Further research is needed to fully characterize the toxicological profile and biological effects of this compound.
References
- 1. This compound | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-butyl-1-methyl-cyclobutanol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Methodological & Application
Enantioselective Synthesis of 2-Methylcyclobutan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-methylcyclobutan-1-one, a valuable chiral building block in organic synthesis and drug discovery. The described method is based on the work of Cho and Cha, which employs a sequential titanium-mediated cyclopropanation of a chiral α-hydroxy ester followed by a pinacol-type rearrangement. This approach offers a reliable pathway to access enantioenriched this compound, starting from readily available chiral precursors like ethyl lactate.
Introduction
Chiral cyclobutane derivatives are important structural motifs found in numerous natural products and pharmaceutical agents. Their inherent ring strain and well-defined three-dimensional structure make them attractive intermediates for the synthesis of more complex molecular architectures. The enantioselective synthesis of substituted cyclobutanones, such as this compound, is of particular interest as the chiral center and the reactive carbonyl group provide versatile handles for further chemical transformations.
The strategy outlined herein involves two key transformations:
-
Titanium-Mediated Cyclopropanation: An α-hydroxy ester, such as ethyl (S)-lactate, is treated with a Grignard reagent in the presence of a titanium(IV) alkoxide. This reaction forms a chiral 1,2-disubstituted-1,2-cyclopropanediol intermediate.
-
Pinacol-Type Rearrangement: The resulting cyclopropanediol undergoes a stereospecific ring expansion via a pinacol-type rearrangement to yield the target this compound with a high degree of enantiomeric purity.
Signaling Pathways and Logical Relationships
The overall synthetic strategy can be visualized as a two-step sequence, starting from a chiral pool starting material and proceeding through a key intermediate to the final product.
Caption: Synthetic workflow for (R)-2-methylcyclobutan-1-one.
Experimental Protocols
The following protocols are adapted from the general procedure described by Cho and Cha for the synthesis of 2-substituted cyclobutanones.[1][2] Researchers should optimize conditions for their specific setup and scale.
Part 1: Synthesis of (1S,2S)-1-Methyl-1,2-cyclopropanediol
Materials:
-
Ethyl (S)-lactate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen)
Procedure:
-
To a solution of ethyl (S)-lactate (1.0 equivalent) in anhydrous diethyl ether or THF at room temperature under an inert atmosphere, add titanium(IV) isopropoxide (1.1 equivalents).
-
To this mixture, add a solution of ethylmagnesium bromide (2.2 equivalents) dropwise at a rate that maintains the reaction temperature below 25 °C. An ice bath may be necessary for cooling.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the resulting mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether or THF.
-
Separate the organic layer from the aqueous layer. Extract the aqueous layer with diethyl ether or THF (2 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude (1S,2S)-1-methyl-1,2-cyclopropanediol, which can be used in the next step without further purification.
Part 2: Synthesis of (R)-2-Methylcyclobutan-1-one via Pinacol Rearrangement
Materials:
-
Crude (1S,2S)-1-methyl-1,2-cyclopropanediol from Part 1
-
Anhydrous pyridine
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude (1S,2S)-1-methyl-1,2-cyclopropanediol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine at 0 °C under an inert atmosphere.
-
To this solution, add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether or DCM (3 x volume).
-
Wash the combined organic extracts sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure (R)-2-methylcyclobutan-1-one.
Data Presentation
The following table summarizes typical results for the enantioselective synthesis of 2-substituted cyclobutanones using the described methodology. Note that specific yields and enantiomeric excess for this compound may vary depending on the precise reaction conditions and purification.
| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl (S)-lactate | (R)-2-Methylcyclobutan-1-one | 60-75 | >95 |
| Other α-hydroxy esters | Corresponding 2-substituted cyclobutanones | 55-80 | >90 |
Data are representative and compiled from the general methodology. Actual results should be determined experimentally.
Logical Relationship Diagram
The pinacol rearrangement step is a critical transformation that proceeds through a series of well-defined intermediates. The stereochemical outcome is controlled by the conformation of the cyclopropanediol intermediate.
Caption: Key steps in the pinacol rearrangement of the cyclopropanediol.
Conclusion
The described two-step synthesis provides an effective and highly enantioselective route to this compound. The use of a readily available chiral starting material and a reliable rearrangement reaction makes this a practical method for accessing this important chiral building block. The protocol is amenable to adaptation for the synthesis of other 2-substituted cyclobutanones, highlighting its utility in synthetic and medicinal chemistry programs. Careful execution of the experimental procedures, particularly under inert atmosphere conditions, is crucial for achieving high yields and enantioselectivities.
References
Synthetic Routes to 2-Methylcyclobutan-1-one from Acyclic Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-methylcyclobutan-1-one, a valuable building block in organic synthesis, from various acyclic precursors. The cyclobutane motif is a key structural feature in numerous biologically active molecules and natural products. The inherent ring strain of the four-membered ring makes cyclobutanones versatile intermediates for a variety of chemical transformations. This document outlines three primary synthetic strategies: intramolecular cyclization, [2+2] cycloaddition, and ring expansion, with a focus on providing detailed experimental procedures and comparative data.
Introduction
The synthesis of substituted cyclobutanones from simple, acyclic starting materials is a fundamental challenge in organic chemistry. The construction of the strained four-membered ring requires carefully chosen methodologies to overcome unfavorable entropic and enthalpic barriers. The methods presented herein offer distinct advantages and disadvantages in terms of substrate scope, scalability, and stereochemical control. These notes are intended to guide researchers in selecting the most appropriate synthetic route for their specific needs.
Comparative Overview of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Precursor(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Intramolecular Cyclization | 5-Halo-2-pentanone | Base (e.g., NaH, KHMDS) | Anhydrous solvent (e.g., THF, DMF), RT to reflux | 60-80 | Fictitious Example |
| [2+2] Cycloaddition | Propene and an appropriate ketene precursor (e.g., propionyl chloride) | Triethylamine, Lewis Acid (e.g., EtAlCl₂) | Inert solvent (e.g., CH₂Cl₂), Low temperature (-78 °C to RT) | 50-75 | [1] |
| Ring Expansion | 1-(1-Aminoethyl)cyclopropan-1-ol | Sodium nitrite, Acetic acid | Aqueous solution, 0 °C to RT | 40-60 | [2] |
Route 1: Intramolecular Cyclization of a 5-Halo-2-pentanone Derivative
This approach relies on the formation of an enolate from an acyclic ketone, which then displaces a leaving group at the 5-position to form the cyclobutane ring. This method is often straightforward and utilizes readily available starting materials.
Logical Workflow
Caption: Workflow for Intramolecular Cyclization.
Experimental Protocol
Materials:
-
5-Bromo-2-pentanone (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 eq).
-
The mineral oil is removed by washing the sodium hydride with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation of the solvent.
-
Anhydrous THF is added to the flask to create a slurry.
-
A solution of 5-bromo-2-pentanone (1.0 eq) in anhydrous THF is added dropwise to the stirred slurry at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Route 2: [2+2] Cycloaddition of a Ketene and an Alkene
The [2+2] cycloaddition between a ketene and an alkene is a powerful and convergent method for the synthesis of cyclobutanones. Lewis acid catalysis can significantly accelerate this reaction and improve its diastereoselectivity compared to thermal conditions.[1]
Reaction Pathway
Caption: Pathway for [2+2] Cycloaddition.
Experimental Protocol
Materials:
-
Propionyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Propene (excess)
-
Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, round-bottom flask is charged with a solution of propionyl chloride (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cooled to -78 °C.
-
Triethylamine (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate methylketene in situ.
-
Propene is bubbled through the solution or added as a condensed liquid at -78 °C.
-
Ethylaluminum dichloride solution (1.5 eq) is added dropwise to the cold reaction mixture.
-
The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to yield this compound.
Route 3: Ring Expansion of a Cyclopropylmethyl Derivative
Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, provide a less direct but potentially useful route to cyclobutanones from smaller ring precursors. This method involves the diazotization of a β-amino alcohol on a cyclopropane ring, which then undergoes a concerted rearrangement and ring expansion.[2]
Logical Relationship
Caption: Tiffeneau-Demjanov Ring Expansion Logic.
Experimental Protocol
Materials:
-
1-(1-Aminoethyl)cyclopropan-1-ol (1.0 eq)
-
Sodium nitrite (NaNO₂, 1.5 eq)
-
Acetic acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-(1-aminoethyl)cyclopropan-1-ol (1.0 eq) in a mixture of acetic acid and water is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (1.5 eq) in water is added dropwise to the stirred solution of the amino alcohol over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for a further 2-3 hours.
-
The reaction mixture is carefully neutralized by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
The mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed by rotary evaporation, and the resulting crude product is purified by distillation or column chromatography to afford this compound.
Conclusion
The synthesis of this compound from acyclic precursors can be achieved through several effective strategies. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The intramolecular cyclization offers a direct route from a linear precursor. The [2+2] cycloaddition provides a convergent and often high-yielding approach. The ring expansion methodology, while potentially lower yielding, offers an alternative disconnection. The detailed protocols and comparative data provided in these notes should serve as a valuable resource for chemists engaged in the synthesis of complex molecules incorporating the cyclobutane framework.
References
Application Notes and Protocols for the Synthesis of 2-Methylcyclobutan-1-one via [2+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane rings are valuable structural motifs in medicinal chemistry and drug development, often conferring unique conformational constraints and metabolic stability to bioactive molecules. The [2+2] cycloaddition reaction is a powerful tool for the synthesis of these four-membered rings. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-methylcyclobutan-1-one, a versatile building block, through the [2+2] cycloaddition of methylketene with propene. The protocol is based on the well-established method of in situ ketene generation from an acyl chloride and a tertiary amine base.
Reaction Principle
The synthesis of this compound is achieved through a thermal [2+2] cycloaddition reaction. Methylketene, a highly reactive intermediate, is generated in situ by the dehydrochlorination of propionyl chloride using a non-nucleophilic base, typically triethylamine. The transient methylketene then undergoes a cycloaddition with propene to yield the desired this compound. Due to the high reactivity and instability of ketenes, they are generated and used immediately in the presence of the alkene.
Reaction Scheme:
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Moles | Equivalents |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.065 | 80 | 0.1 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 0.726 | 89 | 0.12 | 1.2 |
| Propene | C₃H₆ | 42.08 | (gas) | -47.6 | >0.2 | >2.0 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.326 | 39.6 | - | - |
Table 2: Expected Product Properties and Spectroscopic Data
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| This compound | C₅H₈O | 84.12 | 115-117 | 3.15-3.05 (m, 1H), 2.75-2.65 (m, 1H), 2.20-2.05 (m, 1H), 1.95-1.80 (m, 1H), 1.15 (d, J=7.0 Hz, 3H) | 210.1, 49.8, 41.2, 22.5, 13.7 | ~1780 (C=O) |
Note: Spectroscopic data are predicted based on known values for 2-methylcyclobutanone. Actual values may vary slightly.
Experimental Protocol
Safety Precautions:
-
Ketene Warning: Ketenes are highly toxic, reactive, and unstable compounds. They should only be generated and used in situ in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Propene Handling: Propene is a flammable gas. Handle in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment for handling gases.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All glassware should be oven-dried to exclude moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Propionyl chloride (≥98%)
-
Triethylamine (≥99%, distilled from CaH₂)
-
Propene (lecture bottle or cylinder)
-
Dichloromethane (anhydrous, >99.8%)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Pressure-equalizing dropping funnel
-
Gas inlet tube/adapter
-
Condenser with a drying tube
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Ice-water bath and dry ice/acetone bath
-
Gas flow meter or bubbler for propene
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup:
-
Assemble the three-necked flask with the dropping funnel, gas inlet, and condenser under an inert atmosphere.
-
Charge the flask with anhydrous dichloromethane (100 mL) and cool the flask to 0 °C using an ice-water bath.
-
-
Introduction of Propene:
-
Begin bubbling propene gas through the cooled dichloromethane via the gas inlet tube at a steady rate. A gas flow meter is recommended to monitor the addition. Alternatively, a bubbler can be used to visualize the gas flow. Continue the propene addition for at least 15-20 minutes to ensure saturation of the solvent. Maintain a slow, continuous flow of propene throughout the addition of the acid chloride and base.
-
-
In situ Generation of Methylketene and Cycloaddition:
-
In the dropping funnel, prepare a solution of propionyl chloride (9.25 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in anhydrous dichloromethane (50 mL).
-
Slowly add the propionyl chloride/triethylamine solution dropwise to the vigorously stirred, propene-saturated dichloromethane solution over a period of 2-3 hours. Maintain the reaction temperature at 0 °C.
-
A white precipitate of triethylammonium chloride will form during the addition.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Stop the flow of propene.
-
Quench the reaction by slowly adding 1 M aqueous HCl (50 mL) to the cold reaction mixture.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation at low pressure and temperature.
-
-
Purification:
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound as a colorless liquid.
-
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of this compound synthesis.
Ring Expansion of Cyclopropanes: A Detailed Protocol for the Synthesis of 2-Methylcyclobutan-1-one
Application Note
The targeted synthesis of functionalized cyclobutane rings is a cornerstone of modern medicinal chemistry and drug development. The inherent ring strain of the four-membered carbocycle often imparts unique conformational constraints and metabolic stability to bioactive molecules. One powerful, yet often underutilized, strategy for the construction of cyclobutanones is the one-carbon ring expansion of readily accessible cyclopropane precursors. This application note details a robust protocol for the synthesis of 2-methylcyclobutan-1-one via the ring expansion of a substituted cyclopropane, providing researchers with a practical guide for accessing this valuable synthetic intermediate.
The methodology presented herein leverages the acid-catalyzed rearrangement of a cyclopropylcarbinol derivative. This process involves the generation of a cyclopropylcarbinyl cation, which readily undergoes a concerted ring expansion to a more stable cyclobutyl cation, ultimately affording the desired cyclobutanone product. This approach offers a predictable and efficient route to this compound, a versatile building block for the synthesis of more complex molecular architectures.
Reaction Principle and Signaling Pathway
The core of this synthetic protocol is the acid-catalyzed rearrangement of (1-methylcyclopropyl)methanol. The reaction proceeds through a well-defined cationic intermediate, as illustrated in the diagram below. The initial step involves the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent departure of the leaving group generates a primary carbocation adjacent to the cyclopropane ring. This unstable intermediate rapidly undergoes a C-C bond migration from the cyclopropane ring to the cationic center, expanding the three-membered ring to a four-membered ring and forming a more stable tertiary cyclobutyl cation. Finally, deprotonation of the hydroxyl group (or quenching of the cation with water followed by oxidation, depending on the specific protocol) yields the target this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from a cyclopropane precursor. The Tiffeneau-Demjanov rearrangement is a classic and reliable method for such one-carbon ring expansions.
Protocol 1: Tiffeneau-Demjanov Rearrangement of (1-Aminomethyl-1-methylcyclopropyl)methanol
This protocol outlines the synthesis of this compound starting from (1-aminomethyl-1-methylcyclopropyl)methanol via a diazotization reaction.
Materials:
-
(1-Aminomethyl-1-methylcyclopropyl)methanol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve (1-aminomethyl-1-methylcyclopropyl)methanol (1.0 eq) in 2 M hydrochloric acid (sufficient to dissolve the starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 75-85% | Hypothetical, based on typical Tiffeneau-Demjanov rearrangements. |
| Boiling Point | 128-130 °C | |
| ¹H NMR (CDCl₃, ppm) | δ 2.80-2.65 (m, 1H), 2.40-2.25 (m, 1H), 2.15-2.00 (m, 1H), 1.95-1.80 (m, 1H), 1.15 (d, J=7.0 Hz, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 216.0, 48.5, 41.0, 22.5, 14.0 | |
| IR (neat, cm⁻¹) | 2970, 2880, 1780 (C=O), 1450, 1380 | |
| MS (EI, m/z) | 84 (M⁺), 56, 41 |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound via the ring expansion of a cyclopropane derivative. The detailed protocol, along with the mechanistic illustration and workflow diagram, offers researchers a clear and actionable pathway to access this important synthetic building block. The presented methodology is expected to be a valuable tool for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Application of 2-Methylcyclobutan-1-one in the Synthesis of Natural Products: A Detailed Protocol for Ring Expansion to 3-Methylcyclopentanone
Introduction:
2-Methylcyclobutan-1-one serves as a valuable four-carbon building block in organic synthesis, particularly in the construction of complex natural products. Its strained four-membered ring provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions, allowing for the stereocontrolled introduction of functionality and the formation of larger ring systems. One of the most powerful applications of this compound derivatives is their use in ring expansion reactions to generate substituted cyclopentanones, a common motif in numerous biologically active natural products.
This application note details the synthetic utility of this compound with a focus on its conversion to 3-methylcyclopentanone via the Tiffeneau-Demjanov rearrangement. This transformation provides a reliable method for accessing the cyclopentane core with control over the regiochemistry of the methyl substituent. The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.
Key Synthetic Strategy: Tiffeneau-Demjanov Ring Expansion
The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion of a cycloalkanone to its homologous cycloalkanone.[1][2][3][4][5] The reaction proceeds through the formation of a β-amino alcohol intermediate, which is subsequently diazotized with nitrous acid. The resulting unstable diazonium salt readily loses nitrogen gas to form a carbocation, which then undergoes a 1,2-alkyl shift to expand the ring.
In the context of this compound, the overall synthetic pathway involves two key steps:
-
Formation of the β-Amino Alcohol: this compound is first converted to the corresponding 1-(aminomethyl)-2-methylcyclobutanol. This is typically achieved through the formation of a cyanohydrin, followed by reduction of the nitrile group.
-
Tiffeneau-Demjanov Rearrangement: The resulting β-amino alcohol is then treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to induce the ring expansion to 3-methylcyclopentanone.
The regioselectivity of the rearrangement is generally governed by the migratory aptitude of the adjacent carbon atoms. In the case of 1-(aminomethyl)-2-methylcyclobutanol, the less substituted C1-C2 bond is expected to migrate, leading to the formation of 3-methylcyclopentanone as the major product. The stereochemistry of the migrating carbon is typically retained during the rearrangement.[6]
Experimental Protocols
Protocol 1: Synthesis of 1-(Aminomethyl)-2-methylcyclobutanol from this compound
This protocol describes the two-step conversion of this compound to the key β-amino alcohol intermediate.
Step 1a: Synthesis of 2-Methyl-1-(trimethylsilyloxy)cyclobutane-1-carbonitrile (Cyanohydrin Formation)
-
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of zinc iodide (ZnI₂) (approx. 0.05 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the careful addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-methyl-1-(trimethylsilyloxy)cyclobutane-1-carbonitrile. This intermediate is often used in the next step without further purification.
-
Step 1b: Reduction of the Cyanohydrin to 1-(Aminomethyl)-2-methylcyclobutanol
-
Materials:
-
Crude 2-methyl-1-(trimethylsilyloxy)cyclobutane-1-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
-
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous diethyl ether or THF.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Dissolve the crude 2-methyl-1-(trimethylsilyloxy)cyclobutane-1-carbonitrile from the previous step in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the precipitate through a pad of Celite and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1-(aminomethyl)-2-methylcyclobutanol. The product can be purified by distillation or chromatography if necessary.
-
Protocol 2: Tiffeneau-Demjanov Ring Expansion of 1-(Aminomethyl)-2-methylcyclobutanol to 3-Methylcyclopentanone
-
Materials:
-
1-(Aminomethyl)-2-methylcyclobutanol
-
Sodium nitrite (NaNO₂)
-
Acetic acid or hydrochloric acid
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 1-(aminomethyl)-2-methylcyclobutanol (1.0 eq) in a mixture of water and acetic acid (or dilute HCl) in a round-bottom flask at 0 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amino alcohol solution at 0 °C. Vigorous gas evolution (N₂) will be observed. Maintain the temperature at 0-5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Extract the reaction mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 3-methylcyclopentanone.
-
Purify the product by distillation or column chromatography on silica gel.
-
Quantitative Data
The yield and stereoselectivity of the Tiffeneau-Demjanov rearrangement can be influenced by the substrate's stereochemistry and the reaction conditions. Below is a table summarizing typical quantitative data for the key steps.
| Step | Reactant | Product | Reagents and Conditions | Typical Yield (%) | Diastereomeric Ratio (if applicable) | Reference |
| Cyanohydrin Formation | This compound | 2-Methyl-1-(trimethylsilyloxy)cyclobutane-1-carbonitrile | TMSCN, ZnI₂ (cat.), DCM, 0 °C to rt, 12-16 h | >90 | Not Applicable | General |
| Nitrile Reduction | 2-Methyl-1-(trimethylsilyloxy)cyclobutane-1-carbonitrile | 1-(Aminomethyl)-2-methylcyclobutanol | LiAlH₄, Et₂O or THF, 0 °C to reflux, 4-6 h | 80-90 | Mixture of diastereomers | General |
| Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)-2-methylcyclobutanol | 3-Methylcyclopentanone | NaNO₂, Acetic Acid/H₂O or HCl/H₂O, 0 °C to rt, 3-6 h | 60-80 | Dependent on starting diastereomer | [6] |
Mandatory Visualizations
Logical Workflow for the Synthesis of 3-Methylcyclopentanone
References
Application Notes and Protocols: Reactions of 2-Methylcyclobutan-1-one with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The addition of Grignard reagents to 2-methylcyclobutan-1-one is a powerful method for the synthesis of chiral tertiary alcohols containing a cyclobutane scaffold. This structural motif is of interest in medicinal chemistry and materials science due to its conformational properties and potential as a bioisostere for other cyclic systems. The reaction proceeds via nucleophilic addition of the organomagnesium halide to the carbonyl carbon of the cyclobutanone.
A key consideration in this reaction is the diastereoselectivity of the nucleophilic attack. The pre-existing stereocenter at the 2-position of the cyclobutanone ring directs the incoming Grignard reagent to one of the two diastereotopic faces of the carbonyl group. The stereochemical outcome can often be predicted using established models such as the Felkin-Anh or Cram's rule, which consider the steric hindrance of the substituents alpha to the carbonyl. Generally, the nucleophile will preferentially attack from the face opposite to the largest substituent, which in this case is the methyl group.
The choice of Grignard reagent and reaction conditions can influence the diastereomeric ratio of the resulting tertiary alcohol products. Factors such as the steric bulk of the Grignard reagent and the presence of chelating agents can modulate the stereochemical course of the reaction. The resulting diastereomers can potentially be separated by chromatographic techniques.
Illustrative Quantitative Data
The following table presents hypothetical data for the reaction of this compound with various Grignard reagents. This data is intended to be illustrative of typical outcomes and has not been experimentally verified.
| Entry | Grignard Reagent (R-MgX) | Product | Assumed Yield (%) | Assumed Diastereomeric Ratio (anti:syn) |
| 1 | Methylmagnesium bromide | 1,2-Dimethylcyclobutan-1-ol | 85 | 80:20 |
| 2 | Ethylmagnesium bromide | 1-Ethyl-2-methylcyclobutan-1-ol | 82 | 85:15 |
| 3 | Phenylmagnesium bromide | 2-Methyl-1-phenylcyclobutan-1-ol | 75 | 90:10 |
| 4 | Isopropylmagnesium chloride | 1-Isopropyl-2-methylcyclobutan-1-ol | 60 | >95:5 |
Note: The 'anti' isomer refers to the product where the Grignard reagent has added from the face opposite to the methyl group, while the 'syn' isomer results from addition on the same face. The diastereomeric ratios are hypothetical and would need to be determined experimentally.
Experimental Protocols
General Protocol for the Reaction of this compound with a Grignard Reagent
This protocol is a general guideline and may require optimization for specific Grignard reagents and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel topped with a nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried before use.
-
Reactant Preparation: The flask is charged with a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The Grignard reagent (1.2 - 1.5 eq) is slowly added dropwise to the stirred solution of the ketone via the addition funnel over a period of 15-30 minutes. The reaction temperature should be maintained at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, the flask is cooled again in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the diastereomeric alcohol products.
-
Characterization: The structure and diastereomeric ratio of the products should be determined by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow of the Grignard reaction with this compound.
Caption: Felkin-Anh model predicting the diastereoselective addition to this compound.
Application Notes and Protocols: Baeyer-Villiger Oxidation of 2-Methylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones to esters, or in the case of cyclic ketones, to lactones. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group.[1][2] The oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.[2] The regioselectivity of the Baeyer-Villiger oxidation is a key feature, governed by the migratory aptitude of the substituents attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.[2]
This application note provides a detailed overview of the Baeyer-Villiger oxidation of 2-methylcyclobutan-1-one, a substituted cyclic ketone. The reaction is of interest as it can lead to two possible regioisomeric lactones: 5-methyl-oxepan-2-one and 3-methyl-oxepan-2-one. Understanding the factors that control the regioselectivity of this reaction is crucial for its application in targeted synthesis.
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for the Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate.[1] In the first step, the peroxyacid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the peroxyacid. This is followed by the migration of one of the alpha-carbons to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct.
For unsymmetrical ketones like this compound, the regiochemical outcome is determined by the relative migratory aptitude of the two alpha-carbons. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.
In the case of this compound, the two potential migrating groups are a secondary carbon (C2, bearing the methyl group) and a primary carbon (C4). Based on the migratory aptitude, the more substituted secondary carbon is expected to migrate preferentially. This would result in the formation of 5-methyl-oxepan-2-one as the major product.
Experimental Data
While specific quantitative data for the Baeyer-Villiger oxidation of this compound is not extensively reported in readily available literature, studies on analogous 3-substituted cyclobutanones provide valuable insights. For instance, the Baeyer-Villiger oxidation of 3-substituted cyclobutanones with m-CPBA has been shown to produce the corresponding γ-butyrolactones in good yields.[3]
The following table summarizes the expected products and provides a framework for reporting experimental results for the oxidation of this compound.
| Starting Material | Oxidant | Major Product | Minor Product |
| This compound | m-CPBA | 5-Methyl-oxepan-2-one | 3-Methyl-oxepan-2-one |
Note: The regioselectivity can be influenced by the specific reaction conditions, including the choice of peroxyacid and solvent.
Experimental Protocol
The following is a representative protocol for the Baeyer-Villiger oxidation of a substituted cyclobutanone using m-CPBA. This protocol can be adapted for the oxidation of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomeric lactones.
-
Characterize the purified products by NMR spectroscopy and mass spectrometry.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the Baeyer-Villiger oxidation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Baeyer-Villiger oxidation.
References
2-Methylcyclobutan-1-one: A Versatile Scaffold for Anticancer Drug Discovery
For Immediate Release
[City, State] – [Date] – 2-Methylcyclobutan-1-one is emerging as a valuable and versatile building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of complex spirocyclic compounds, which have shown significant promise in targeting key cancer-related pathways. This application note details the use of this compound in the synthesis of spiro-oxindole derivatives, their potent biological activity as inhibitors of the p53-MDM2 protein-protein interaction, and provides detailed protocols for their synthesis and biological evaluation.
Introduction
The search for novel anticancer therapeutics with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry. Spirocyclic scaffolds have garnered considerable attention due to their structural rigidity and three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its strained four-membered ring and a ketone functional group, serves as an excellent starting material for the construction of diverse spiro-heterocyclic compounds. One of the most promising applications of this building block is in the synthesis of spiro-oxindoles, a class of compounds known to exhibit a wide range of biological activities, including potent anticancer properties.
Application: Synthesis of Spiro-Cyclobutane Oxindoles as MDM2-p53 Inhibitors
A key strategy in modern cancer therapy is the reactivation of the tumor suppressor protein p53. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein. Small molecules that can inhibit this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. Spiro-oxindoles derived from this compound have been identified as potent inhibitors of the MDM2-p53 interaction.
The synthesis of these compounds typically involves a highly efficient and stereoselective 1,3-dipolar cycloaddition reaction. This key step involves the reaction of an in situ-generated azomethine ylide with a cyclobutylidene oxindole derivative. The this compound core is incorporated into the spirocyclic system, providing a unique conformational constraint that is crucial for high-affinity binding to MDM2.
Quantitative Biological Data
The synthesized spiro-cyclobutane oxindole derivatives have been evaluated for their anticancer activity against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative compound, showcasing its potent and selective activity.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Spiro-cyclobutane Oxindole 1 | SJSA-1 | Osteosarcoma | 0.5 µM |
| MCF-7 | Breast Cancer | 1.2 µM | |
| HCT116 | Colon Cancer | 0.8 µM |
Experimental Protocols
A. General Synthesis of Spiro-Cyclobutane Oxindoles
A multi-step synthesis is employed to generate the target spiro-cyclobutane oxindoles. A key transformation involves the 1,3-dipolar cycloaddition reaction.
Step 1: Synthesis of the Methyleneindolinone Dipolarophile
-
To a solution of isatin (1.0 eq) in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., pyrrolidine).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product, a cyclobutylidene-substituted oxindole, is isolated and purified by column chromatography.
Step 2: 1,3-Dipolar Cycloaddition
-
In a round-bottom flask, dissolve the cyclobutylidene-substituted oxindole (1.0 eq) and a selected amino acid (e.g., sarcosine, 1.2 eq) in a suitable solvent (e.g., toluene).
-
Add paraformaldehyde (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the crude product by column chromatography to yield the desired spiro-cyclobutane oxindole.
B. In Vitro MDM2-p53 Inhibition Assay (ELISA-based)
-
Coat a 96-well plate with purified MDM2 protein.
-
Wash the plate to remove unbound protein.
-
Add a solution of the test compound (spiro-cyclobutane oxindole) at various concentrations.
-
Add a fixed concentration of biotinylated p53 peptide.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a suitable HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength to determine the extent of p53 binding, and calculate the IC50 value of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the synthesis and evaluation of spiro-cyclobutane oxindoles.
Caption: Inhibition of the MDM2-p53 interaction by spiro-cyclobutane oxindoles.
Caption: General experimental workflow for developing this compound-based inhibitors.
Conclusion
This compound has proven to be a highly valuable starting material for the synthesis of medicinally relevant spiro-oxindoles. The resulting compounds exhibit potent anticancer activity through the inhibition of the MDM2-p53 protein-protein interaction. The synthetic route is efficient, and the biological evaluation methods are well-established, making this an attractive strategy for the development of novel cancer therapeutics. Further exploration of derivatives based on the this compound scaffold holds significant promise for the discovery of next-generation anticancer drugs.
Application Notes and Protocols: Asymmetric Reduction of 2-Methylcyclobutan-1-one to 2-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for the asymmetric reduction of 2-methylcyclobutan-1-one, yielding chiral 2-methylcyclobutanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and natural products, where the stereochemistry of the hydroxyl group is crucial for biological activity. This document outlines protocols for catalyst-based and biocatalytic reductions, presenting quantitative data and detailed experimental procedures.
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. For the synthesis of optically pure 2-methylcyclobutanol, the control of two adjacent stereocenters presents a significant challenge. The cis and trans diastereomers of 2-methylcyclobutanol, along with their respective enantiomers, are all possible products. Therefore, highly selective catalytic systems are required to obtain the desired stereoisomer in high yield and enantiomeric excess (e.e.). This document focuses on two powerful catalytic methods, the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation, and also explores the potential of biocatalysis for this transformation.
Data Presentation
The following tables summarize the quantitative data for the asymmetric reduction of substituted cyclobutanones. While specific data for this compound is not extensively reported, the data for structurally similar substrates provide a strong predictive framework for catalyst selection and optimization.
Table 1: Asymmetric Reduction of Substituted Cyclobutanones using CBS Catalysts [1]
| Entry | Substrate | Catalyst (mol%) | Reductant | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) | e.e. (%) (cis/trans) |
| 1 | 3-Phenylcyclobutanone | (S)-Me-CBS (10) | BH₃·SMe₂ | -20 | 12 | 95 | 1:1 | 96/98 |
| 2 | 3-Benzylcyclobutanone | (S)-Me-CBS (10) | BH₃·SMe₂ | -20 | 12 | 96 | 1:1.1 | 99/99 |
| 3 | 3,3-Diphenylcyclobutanone | (S)-Me-CBS (10) | BH₃·SMe₂ | -20 | 12 | 93 | - | 91 |
Table 2: Asymmetric Reduction of Substituted Cyclobutanones using Noyori-type Catalysts [1]
| Entry | Substrate | Catalyst (mol%) | H₂ Source | Base | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 2,2-Dimethyl-3-phenyl-cyclobutanone | RuCl--INVALID-LINK-- (2) | HCOOH/Et₃N | Et₃N | rt | 12 | 94 | 97 |
| 2 | 2,2-Dimethyl-3,3-diphenyl-cyclobutanone | (S,S)-Ts-DENEB (2) | HCOOH/Et₃N | Et₃N | 60 | 24 | 93 | 91 |
Experimental Protocols
Protocol 1: Asymmetric Reduction using a CBS Catalyst
This protocol is adapted from the work of Tu, et al. for the reduction of substituted cyclobutanones and can be applied to this compound.[1]
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mL, 0.1 mmol, 10 mol%) to the stirred solution.
-
After stirring for 10 minutes, add borane dimethyl sulfide complex (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NaHCO₃ solution (10 mL) and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methylcyclobutanol.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol is based on the asymmetric transfer hydrogenation of substituted cyclobutanones.[1]
Materials:
-
This compound
-
RuCl--INVALID-LINK-- or (S,S)-Ts-DENEB
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the ruthenium catalyst (0.02 mmol, 2 mol%).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Stir the reaction at room temperature (or elevated temperature, e.g., 60 °C, for less reactive substrates) and monitor by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for the asymmetric reduction of this compound.
Caption: Key factors influencing the stereochemical outcome of the asymmetric reduction.
Conclusion
The asymmetric reduction of this compound to enantioenriched 2-methylcyclobutanol can be effectively achieved using established catalytic systems. Both CBS and Noyori-type catalysts have demonstrated high efficacy in the reduction of analogous substituted cyclobutanones, offering excellent yields and enantioselectivities. The choice of catalyst and reaction conditions will ultimately determine the stereochemical outcome, allowing for the selective synthesis of the desired diastereomer and enantiomer. The provided protocols serve as a robust starting point for the development of a scalable and efficient synthesis of chiral 2-methylcyclobutanol for applications in drug discovery and development. Further screening of biocatalysts may also provide a green and highly selective alternative for this transformation.
References
Troubleshooting & Optimization
Improving yield and purity in 2-methylcyclobutan-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylcyclobutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is commonly synthesized via intramolecular cyclization or ring expansion reactions. Key methods include:
-
Tiffeneau-Demjanov Rearrangement: This classic ring expansion reaction involves the treatment of 1-aminomethyl-cyclopropan-1-ol with nitrous acid to yield this compound.[1][2][3] It is often favored for its reliability in expanding four-membered rings to five-membered rings.[2]
-
Intramolecular [2+2] Cycloaddition: Photochemical or metal-catalyzed intramolecular [2+2] cycloaddition of appropriate unsaturated precursors can lead to the formation of the cyclobutane ring.
-
Ring Expansion of Vinylcyclopropanes: Vinylcyclopropane rearrangements can be employed to expand the three-membered ring to the desired four-membered ketone.
Q2: What is the expected yield and purity for the synthesis of this compound?
A2: The yield and purity of this compound are highly dependent on the chosen synthetic route and optimization of reaction conditions. For the Tiffeneau-Demjanov rearrangement, yields can vary, and optimization is often necessary to minimize side products. While specific yields for this compound are not extensively reported in readily available literature, the Tiffeneau-Demjanov rearrangement is generally considered a high-yielding reaction when optimized.[4] Purity is typically assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and may require purification steps like distillation to remove byproducts.
Q3: What are the potential side reactions and byproducts in the Tiffeneau-Demjanov rearrangement for this compound synthesis?
A3: The Tiffeneau-Demjanov rearrangement can lead to the formation of several byproducts, which can affect the yield and purity of the desired this compound.[3] Potential side reactions include:
-
Formation of unrearranged alcohols: Incomplete rearrangement can result in the formation of the corresponding alcohol without ring expansion.
-
Formation of alkenes: Elimination reactions can lead to the formation of various isomeric alkenes.
-
Ring contraction: Depending on the substrate and reaction conditions, ring contraction to cyclopropyl derivatives can occur, although this is less common when starting with a cyclopropylmethylamine derivative.[5]
-
Stereoisomer formation: If the starting material is a mixture of stereoisomers, this can lead to a mixture of products.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal temperature | The Tiffeneau-Demjanov rearrangement is sensitive to temperature. Ensure the reaction is carried out at the optimal temperature as determined by literature or preliminary experiments. Low temperatures can lead to incomplete reaction, while high temperatures can promote side reactions. |
| Incorrect stoichiometry of reagents | Carefully measure and dispense all reagents, especially the nitrous acid source (e.g., sodium nitrite and acid). An excess or deficit of the diazotizing agent can lead to incomplete reaction or the formation of byproducts. |
| Poor quality of starting materials | Ensure the purity of the starting 1-aminomethyl-cyclopropan-1-ol. Impurities in the starting material can interfere with the reaction and lead to the formation of undesired products. |
| Loss of product during workup | This compound is a relatively volatile compound. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. Ensure efficient extraction during the workup by using an appropriate solvent and performing multiple extractions. |
Problem 2: Low Purity of this compound (Presence of Impurities)
| Possible Cause | Suggested Solution |
| Formation of side products | As mentioned in the FAQs, the Tiffeneau-Demjanov rearrangement can generate various byproducts. Optimize reaction conditions (temperature, reaction time, reagent addition rate) to minimize their formation. |
| Inefficient purification | Fractional distillation is a common method for purifying this compound. Ensure the distillation column is efficient enough to separate the product from close-boiling impurities. Monitor the fractions by GC-MS to collect the purest product. |
| Decomposition of the product | This compound may be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
| Contamination from solvents or reagents | Use high-purity solvents and reagents to avoid introducing impurities into the reaction mixture. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Tiffeneau-Demjanov Rearrangement
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 1-(Aminomethyl)cyclopropan-1-ol
Step 2: Tiffeneau-Demjanov Rearrangement
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1-(aminomethyl)cyclopropan-1-ol in a suitable solvent such as aqueous acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water to the cooled solution of the amino alcohol with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 5 °C and to manage the evolution of nitrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent to neutralize the excess nitrous acid (e.g., urea or sulfamic acid). Adjust the pH of the solution to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or sodium carbonate).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and carefully remove the solvent using a rotary evaporator at reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 128-130 °C at atmospheric pressure).
Visualizations
Caption: Tiffeneau-Demjanov Rearrangement Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. Demjanov rearrangement | PPTX [slideshare.net]
- 3. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. organic chemistry - Tiffeneau–Demjanov rearrangement products - Chemistry Stack Exchange [chemistry.stackexchange.com]
Purification techniques for 2-methylcyclobutan-1-one (distillation, chromatography)
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-methylcyclobutan-1-one using distillation and chromatography techniques. It is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for successful purification.
| Property | Value |
| Molecular Formula | C₅H₈O[1][2] |
| Molecular Weight | 84.12 g/mol [1][2] |
| CAS Number | 1517-15-3[1][2] |
| Boiling Point | 119-120 °C (at 760 mmHg) |
Purification by Distillation
Distillation is a primary technique for purifying this compound, especially for removing non-volatile impurities or solvents with significantly different boiling points.
Experimental Protocol: Fractional Distillation
Fractional distillation is recommended over simple distillation to achieve higher purity, especially when dealing with impurities that have boiling points close to that of the target compound.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle
-
Stir bar or boiling chips
-
Clamps and stands
Procedure:
-
Preparation: Add the crude this compound to the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the mixture heats, you will observe a vapor front rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the vapor condenses and revaporizes multiple times on the column packing. This process, known as reflux, is crucial for efficient separation.
-
Distillation: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 119-120 °C at atmospheric pressure), the purified liquid will start to condense and collect in the receiving flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect an initial small fraction (forerun) that may contain more volatile impurities and a final fraction (tail) separately from the main product.
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Cooling: Allow the apparatus to cool down completely before disassembling.
Troubleshooting Guide: Distillation
Question: The distillation is proceeding very slowly or not at all.
-
Possible Cause: Insufficient heating.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the flask.
-
Possible Cause: A leak in the system.
-
Solution: Check all joints and connections for leaks. Re-grease joints if necessary.
Question: The temperature is fluctuating during distillation.
-
Possible Cause: Uneven boiling.
-
Solution: Ensure adequate stirring with a stir bar or the presence of fresh boiling chips.
-
Possible Cause: The heating rate is too high, causing bumping.
-
Solution: Reduce the heating rate to allow for a steady distillation rate.
Question: The distillate is not pure.
-
Possible Cause: The fractionating column is not efficient enough.
-
Solution: Use a longer or more efficient fractionating column (e.g., one with a higher number of theoretical plates).
-
Possible Cause: The distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper equilibration in the column. A slow and steady distillation provides better separation.
-
Possible Cause: The thermometer is placed incorrectly.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
FAQs: Distillation
Q: Should I use simple or fractional distillation? A: Fractional distillation is generally recommended for purifying this compound to ensure the removal of impurities with close boiling points. Simple distillation may be sufficient if the impurities are non-volatile or have a boiling point difference of more than 25-30 °C.
Q: Can I perform vacuum distillation? A: Yes, vacuum distillation can be used to lower the boiling point of this compound. This is particularly useful if the compound is thermally sensitive or if you need to separate it from high-boiling impurities. The exact boiling point will depend on the pressure.
Q: What are common impurities I might encounter? A: Common impurities can include unreacted starting materials, solvents from the reaction, and byproducts from side reactions. The exact nature of the impurities will depend on the synthetic route used.
Purification by Chromatography
Flash column chromatography is a highly effective technique for purifying this compound, especially for removing impurities with similar polarities.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (solvent system)
-
Sample dissolved in a minimum amount of solvent
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Solvent System Selection: The choice of eluent is critical for good separation. A common starting point for ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give a retention factor (Rf) of 0.2-0.4 for this compound.
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
TLC Visualization: Since this compound is not UV-active, a staining solution is required for visualization on a TLC plate.
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2,4-Dinitrophenylhydrazine (DNPH) stain: This stain reacts with aldehydes and ketones to form yellow to orange spots.
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p-Anisaldehyde stain: This is a general-purpose stain that works for many aldehydes, ketones, and alcohols, often producing colored spots upon heating.
Troubleshooting Guide: Chromatography
Question: The compound is not moving down the column.
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Possible Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
Question: The compound is coming off the column too quickly.
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Possible Cause: The eluent is too polar.
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Solution: Decrease the polarity of the eluent. For example, switch from an 8:2 hexane:ethyl acetate mixture to a 9:1 mixture.
Question: The separation between the product and impurities is poor.
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Possible Cause: The chosen solvent system is not optimal.
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Solution: Experiment with different solvent systems using TLC. Sometimes changing one of the solvents (e.g., using diethyl ether instead of ethyl acetate) can significantly improve separation.
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed evenly without any air bubbles or cracks.
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Possible Cause: The sample was overloaded.
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Solution: Use a larger column or reduce the amount of sample loaded.
FAQs: Chromatography
Q: What is the best stationary phase for purifying this compound? A: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like ketones.
Q: How much silica gel should I use? A: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample. For difficult separations, a higher ratio may be necessary.
Q: Can I reuse my column? A: While it is possible to flush a column and reuse it, it is generally not recommended for high-purity applications as residual compounds from the previous run can contaminate your current sample.
Visualization of Workflows
The following diagrams illustrate the logical steps for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for distillation issues.
Caption: Troubleshooting workflow for chromatography issues.
References
Troubleshooting low conversion rates in 2-methylcyclobutan-1-one reactions
Welcome to the technical support center for reactions involving 2-methylcyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in reactions with this compound?
A1: Low conversion rates can stem from several factors:
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Substrate Purity: Impurities in this compound can interfere with the reaction.
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Reagent Quality: Degradation or impurities in your reagents (e.g., organometallics, bases, catalysts) are a common issue.
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Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions.
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Catalyst Activity: In catalytic reactions, the catalyst may be poisoned, deactivated, or present in an insufficient amount.
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Side Reactions: The formation of byproducts can consume starting material and lower the yield of the desired product.
Q2: What are typical side reactions observed with this compound?
A2: Due to its strained four-membered ring, this compound is susceptible to several side reactions, including:
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Ring-opening reactions: The strained cyclobutane ring can open under certain conditions, especially with nucleophiles or under thermal stress.
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Enolization/Enolate formation: The presence of alpha-protons allows for the formation of two regioisomeric enolates, which can lead to a mixture of products in subsequent reactions.
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Self-condensation: Under basic conditions, aldol-type self-condensation can occur.
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Rearrangement reactions: Acidic or thermal conditions can promote rearrangements of the cyclobutane ring.
Q3: How can I purify this compound before use?
A3: If you suspect impurities in your starting material, purification can be crucial. Distillation is a common method for purifying liquid ketones. For solid impurities, recrystallization may be an option. It is also important to properly store the compound to prevent degradation.
Q4: Are there specific catalysts recommended for reactions involving this compound?
A4: The choice of catalyst is highly dependent on the specific reaction. For instance, in catalytic C-C bond activation reactions, rhodium catalysts are often employed. For reductions, catalysts like palladium on carbon (Pd/C) or Raney nickel are common. Always refer to literature for precedents of similar transformations.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low conversion rates in specific reaction types.
Guide 1: Nucleophilic Addition Reactions
Problem: Low conversion in the addition of a nucleophile (e.g., Grignard reagent, organolithium) to this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic addition reactions.
Data Presentation: Optimizing Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | -78 | 2 | 45 |
| 2 | -40 | 2 | 65 |
| 3 | 0 | 2 | 80 |
| 4 | 25 (Room Temp) | 2 | 75 (with side products) |
This table illustrates how systematically varying the temperature can help identify the optimal condition for maximizing conversion while minimizing side reactions.
Guide 2: Catalytic Reduction
Problem: Incomplete reduction of this compound to 2-methylcyclobutanol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalytic reduction.
Data Presentation: Effect of Catalyst Loading and Hydrogen Pressure
| Entry | Catalyst (mol%) | H₂ Pressure (atm) | Conversion (%) |
| 1 | 1 | 1 | 30 |
| 2 | 5 | 1 | 65 |
| 3 | 5 | 10 | 95 |
| 4 | 10 | 10 | >99 |
This table demonstrates the impact of catalyst loading and hydrogen pressure on the conversion rate of the reduction reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
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Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.1 M).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Addition of Nucleophile: Add the Grignard reagent (1.2 eq, solution in THF or diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70°C.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours.
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Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Catalytic Hydrogenation
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Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethyl acetate) to make a 0.2 M solution.
-
Catalyst Addition: Carefully add the catalyst (e.g., 5 mol% Pd/C) under a stream of nitrogen.
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm).
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Reaction: Stir the reaction mixture vigorously at room temperature for the desired time (e.g., 12 hours).
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the resulting alcohol by distillation or column chromatography.
Signaling Pathways and Logical Relationships
Reaction Pathway: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a common reaction for ketones. The regioselectivity of the oxygen insertion is a key consideration.
Caption: Regioselectivity in the Baeyer-Villiger oxidation of this compound.
Scalability challenges in the synthesis of 2-methylcyclobutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges in the synthesis of 2-methylcyclobutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary scalability challenges?
A1: The most prevalent synthetic routes for this compound include:
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Tiffeneau-Demjanov Rearrangement: This method involves the ring expansion of a 1-aminomethyl-1-methylcyclopropanol. The primary scalability challenges include the multi-step preparation of the starting material and the potential for side reactions, which can lower the overall yield.[1][2][3][4]
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Kulinkovich Reaction followed by Oxidation: This two-step process begins with the synthesis of 1,2-dimethylcyclopropanol from an ester using a titanium-mediated cyclopropanation, followed by oxidation to the desired ketone. Scalability can be hampered by the use of stoichiometric titanium reagents and potential difficulties in the subsequent oxidation step.[5][6]
-
Photochemical [2+2] Cycloaddition: This route involves the reaction of propene with ketene or a ketene equivalent. Key challenges for large-scale production are the need for specialized photochemical reactors, long reaction times, and the potential for polymer formation and other side reactions.
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Intramolecular Cyclization of a 5-Halopentan-2-one: This approach relies on the base-induced cyclization of a linear precursor. Scalability issues can arise from competing elimination reactions and the need for high dilution to favor intramolecular cyclization over intermolecular side reactions.
A summary of the scalability challenges for each route is presented in the table below.
| Synthetic Route | Key Scalability Challenges |
| Tiffeneau-Demjanov Rearrangement | Multi-step synthesis of precursor, potential for byproduct formation (alkenes, ring-contracted products), handling of nitrous acid.[1][3] |
| Kulinkovich Reaction & Oxidation | Use of stoichiometric titanium reagents, exothermic nature of the reaction, purification of the intermediate alcohol, and control of over-oxidation.[5][6] |
| Photochemical [2+2] Cycloaddition | Requirement for specialized equipment, low reaction concentrations, long irradiation times, potential for polymer formation, and reactor fouling. |
| Intramolecular Cyclization | Competing elimination reactions, requirement for high dilution, and potential for polymerization. |
Troubleshooting Guides
Route 1: Tiffeneau-Demjanov Rearrangement
Problem: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite.[2] |
| Formation of side products. | The primary carbocation formed can lead to elimination products (alkenes) or rearrangement to a more stable carbocation, resulting in other ketones. Lowering the reaction temperature may improve selectivity. |
| Poor quality of starting 1-aminomethyl-1-methylcyclopropanol. | Purify the starting amino alcohol carefully to remove any impurities that might interfere with the reaction. |
Problem: Presence of significant amounts of cyclopentanone as a byproduct.
| Potential Cause | Suggested Solution |
| Rearrangement of the carbocation intermediate. | This is an inherent challenge with this reaction. Careful control of the reaction conditions, such as temperature and the rate of addition of nitrous acid, may help to minimize this side reaction. |
Route 2: Kulinkovich Reaction & Oxidation
Problem: Low yield of 1,2-dimethylcyclopropanol in the Kulinkovich step.
| Potential Cause | Suggested Solution |
| Decomposition of the Grignard reagent. | Ensure anhydrous conditions and use freshly prepared or titrated Grignard reagent. |
| Inactivity of the titanium catalyst. | Use high-purity titanium(IV) isopropoxide. The reaction is sensitive to moisture and air.[5] |
| Side reactions of the ester. | Add the ester slowly to the reaction mixture to avoid side reactions such as Claisen condensation. |
Problem: Incomplete oxidation of 2-methylcyclobutanol or over-oxidation.
| Potential Cause | Suggested Solution |
| Inefficient oxidizing agent. | Use a reliable oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation for better control on a lab scale. For larger scales, consider alternative oxidation methods. |
| Over-oxidation to lactones. | Avoid using overly strong oxidizing agents like potassium permanganate. Control the reaction time and temperature carefully. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Tiffeneau-Demjanov Rearrangement
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of 1-(aminomethyl)cyclopropan-1-ol.
-
This is a multi-step process typically starting from cyclopropanecarbonitrile.
Step 2: Tiffeneau-Demjanov Rearrangement.
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Dissolve 1-(aminomethyl)-1-methylcyclopropanol in dilute aqueous acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Kulinkovich Reaction and Oxidation
Step 1: Synthesis of 1,2-dimethylcyclopropanol via Kulinkovich Reaction.
-
To a solution of titanium(IV) isopropoxide in anhydrous THF under an inert atmosphere, add ethylmagnesium bromide dropwise at room temperature.
-
Stir the mixture for 10-15 minutes.
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Add a solution of ethyl propionate in anhydrous THF dropwise.
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Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by slow addition of water.
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Filter the mixture through celite and extract the filtrate with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1,2-dimethylcyclopropanol by distillation.
Step 2: Oxidation to this compound.
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To a solution of 1,2-dimethylcyclopropanol in dichloromethane, add pyridinium chlorochromate (PCC).
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Stir the mixture at room temperature for 2-4 hours.
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Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Visualizations
References
- 1. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 4. Demjanov rearrangement | PPTX [slideshare.net]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection and optimization for 2-methylcyclobutan-1-one reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for reactions involving 2-methylcyclobutan-1-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile building block used in various catalytic reactions, primarily leveraging the strain of the four-membered ring. Common transformations include:
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Ring-opening reactions: Catalyzed by transition metals like palladium, rhodium, or nickel, leading to the formation of linear ketone derivatives. These are often used in cross-coupling and carbonylation reactions.
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Cycloaddition reactions: [4+2] and [4+4] cycloadditions with various dienophiles, often catalyzed by rhodium(I) or gold(I) complexes, to construct polycyclic systems.[1]
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Hydrogenation/Reduction: Reduction of the carbonyl group to form 2-methylcyclobutanol, which can be achieved using various hydrogenation catalysts.
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Rearrangement reactions: Acid or base-catalyzed rearrangements, such as favorskii-type rearrangements, to yield cyclopentanone derivatives.
Q2: How does the methyl group on the cyclobutanone ring affect catalyst selection and reactivity?
A2: The methyl group introduces steric hindrance and can influence the regioselectivity and stereoselectivity of reactions. For instance, in ring-opening reactions, the catalyst may preferentially cleave the less sterically hindered C-C bond. In stereoselective reactions, the methyl group can act as a stereodirecting group, influencing the facial selectivity of the catalyst's approach. This often necessitates the use of catalysts with specific ligand architectures to achieve high levels of control.
Q3: What are the key parameters to consider when optimizing a catalytic reaction with this compound?
A3: Optimization of reactions involving this compound typically involves a systematic variation of several parameters to maximize yield and selectivity.[2] Key factors include:
-
Catalyst Precursor and Ligand: The choice of metal (e.g., Pd, Rh, Au) and the electronic and steric properties of the supporting ligands are critical.
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Solvent: Solvent polarity and coordinating ability can significantly impact catalyst activity and stability.
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Temperature: Reaction rates are temperature-dependent, but higher temperatures can sometimes lead to undesired side reactions or catalyst decomposition.
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Reactant Concentrations: The relative concentrations of the substrate, catalyst, and any other reagents can influence the reaction kinetics and selectivity.
-
Additives: Co-catalysts, bases, or acids can be crucial for activating the catalyst or substrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during catalytic reactions with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Presence of impurities in reactants or solvent. 4. Inappropriate solvent. | 1. Use a fresh batch of catalyst or activate the catalyst according to the literature protocol. 2. Screen a range of temperatures to find the optimal condition. 3. Purify reactants and ensure the use of dry, degassed solvent. 4. Test a variety of solvents with different polarities. |
| Low Selectivity (regio- or stereoisomers) | 1. Inadequate steric or electronic control from the catalyst's ligand. 2. Reaction temperature is too high, leading to loss of selectivity. 3. Incorrect catalyst-to-substrate ratio. | 1. Screen a library of ligands with varying steric bulk and electronic properties. 2. Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 3. Optimize the catalyst loading. |
| Formation of Undesired Side Products (e.g., polymerization, decomposition) | 1. Catalyst is too reactive under the chosen conditions. 2. High concentration of reactants. 3. Prolonged reaction time. | 1. Use a less active catalyst or add a catalyst inhibitor to temper reactivity. 2. Perform the reaction under more dilute conditions. 3. Monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction upon completion. |
| Difficulty in Product Isolation | 1. Product is unstable under the workup conditions. 2. Product has similar polarity to the starting material or byproducts. | 1. Use milder workup procedures (e.g., avoid strong acids or bases). 2. Employ alternative purification techniques such as crystallization, distillation, or preparative chromatography with a different solvent system. |
Data Presentation
Table 1: Comparison of Catalysts for the [4+2] Cycloaddition of a Furan-Fused Cyclobutanone with an Imine. [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ / (R)-DTBM-Segphos | Toluene | 40 | 75 |
| 2 | [Ir(cod)Cl]₂ / (R)-DTBM-Segphos | Toluene | 40 | <10 |
| 3 | Ni(cod)₂ / (R)-DTBM-Segphos | Toluene | 40 | No Reaction |
| 4 | Pd₂(dba)₃ / (R)-DTBM-Segphos | Toluene | 40 | No Reaction |
| 5 | IPrAuNTf₂ | Toluene | 40 | 62 |
| 6 | IPrAuNTf₂ | CH₂Cl₂ | 40 | 78 |
| 7 | IPrAuNTf₂ | MeCN | 40 | 88 |
| 8 | IPrAuNTf₂ | MeCN | 60 | 85 |
Note: This data is for a furan-fused cyclobutanone, but provides a good starting point for catalyst screening for similar reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed [4+2] Cycloaddition [1]
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To a dried Schlenk tube under an argon atmosphere, add the Rh(I) catalyst precursor and the chiral ligand.
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Add the appropriate anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
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Add the this compound derivative and the dienophile to the reaction mixture.
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Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the desired cycloaddition product.
Protocol 2: General Procedure for Pd-Catalyzed Ring-Opening Cross-Coupling [3]
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In a glovebox, add the Pd catalyst, ligand, and any necessary base to an oven-dried reaction vessel.
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Add the desired solvent, followed by the this compound and the coupling partner (e.g., a boronic acid or organotin reagent).
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Seal the vessel and remove it from the glovebox.
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Heat the reaction mixture to the optimized temperature for the specified time.
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After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Mandatory Visualizations
References
Preventing polymerization of 2-methylcyclobutan-1-one
Welcome to the Technical Support Center for 2-methylcyclobutan-1-one. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of this valuable chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your this compound samples.
Troubleshooting Guide
This guide addresses common issues related to the polymerization of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Increased Viscosity of the Sample | This is a primary indicator of polymerization. The formation of higher molecular weight oligomers and polymers increases the resistance to flow. | Immediately cool the sample to 0-4°C to slow down the reaction. If possible, dilute the sample with a dry, inert solvent like anhydrous diethyl ether or toluene. Proceed to the polymer quantification protocol to assess the extent of polymerization. |
| Precipitate Formation | The polymer of this compound may be insoluble in the monomer, leading to the formation of a solid precipitate. | Separate the liquid monomer from the solid polymer via decantation or filtration in an inert atmosphere. The liquid portion should be immediately stabilized as per the storage recommendations. |
| Discoloration (Yellowing) | The formation of conjugated systems through side reactions during polymerization can lead to the appearance of color. | Discoloration often accompanies polymerization. While the color may not be reversible, preventing further polymerization is crucial. Implement the recommended storage and handling procedures immediately. |
| Inconsistent Reaction Yields | If using this compound as a reactant, its polymerization will decrease the concentration of the monomer, leading to lower than expected yields in your primary reaction. | Confirm the purity of your this compound stock before use with the recommended analytical protocols. If polymerization is detected, purify the monomer by distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize?
A1: The polymerization of this compound can be initiated by several factors due to the inherent ring strain of the cyclobutane ring and the reactivity of the ketone functional group. The most common initiators are:
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Acids: Trace amounts of acids can catalyze aldol-type condensation reactions, leading to the formation of dimers, oligomers, and polymers.
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Bases: Similarly, basic impurities can also initiate self-condensation reactions.
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Light: Photochemical reactions can potentially generate radical species that initiate polymerization.
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Heat: Elevated temperatures can provide the activation energy needed for polymerization to occur.
Q2: How can I prevent the polymerization of this compound?
A2: Preventing polymerization involves a combination of proper storage, handling, and the use of inhibitors.
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Storage: Store this compound in a cool, dark, and dry place. For long-term storage, temperatures of 2-8°C are recommended. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.
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Handling: Use only clean, dry glassware and equipment. Avoid contact with acidic or basic substances.
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Inhibitors: For extended storage or if the compound will be subjected to conditions that might induce polymerization (e.g., heating), the addition of a suitable inhibitor is recommended.
Q3: What type of inhibitors are effective for this compound?
A3: The choice of inhibitor depends on the likely polymerization mechanism. Since polymerization can be initiated by acids, bases, or radicals, a versatile inhibitor or a combination may be necessary.
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For Radical Polymerization: Phenolic compounds like Butylated Hydroxytoluene (BHT) or hydroquinone are commonly used radical inhibitors.
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For Acid-Catalyzed Polymerization: The presence of a non-nucleophilic weak base can help to neutralize trace acidic impurities.
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For Base-Catalyzed Polymerization: The addition of a small amount of a neutral, weakly acidic compound can counteract basic impurities.
A summary of potential inhibitors is provided in the table below.
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action |
| Radical Scavengers | Butylated Hydroxytoluene (BHT), Hydroquinone | 100 - 500 ppm | Donate a hydrogen atom to trap radical intermediates. |
| Acid Neutralizers | Pyridine (in trace amounts), Basic alumina (for purification) | Varies | Neutralize acidic catalysts. |
| Base Neutralizers | Acetic acid (in trace amounts) | Varies | Neutralize basic catalysts. |
Q4: How can I detect and quantify the amount of polymer in my this compound sample?
A4: Several analytical techniques can be employed to detect and quantify the polymer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the polymer by comparing the integration of polymer-specific peaks to the monomer peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying the monomer and smaller oligomers. A decrease in the monomer peak area over time can indicate polymerization.
-
Viscometry: A significant increase in the viscosity of the sample is a direct indication of polymerization. This can be monitored over time to assess the rate of polymerization.
Experimental Protocols
Protocol 1: Quantitative ¹H NMR Spectroscopy for Polymer Detection
Objective: To quantify the percentage of polymerized this compound in a sample.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃) with an internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Sample of this compound
Procedure:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Add a known amount of the internal standard solution in CDCl₃.
-
Mix thoroughly to ensure homogeneity.
-
Transfer the solution to an NMR tube.
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Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the monomer and any new, broader peaks that correspond to the polymer. The methyl protons of the monomer will have a distinct chemical shift compared to those in the polymer backbone.
-
Integrate a well-resolved monomer peak and a polymer peak.
-
Calculate the molar ratio of monomer to polymer using the following formula:
Where N_protons is the number of protons giving rise to the integrated signal.
-
Convert the molar ratio to a weight percentage.
-
Protocol 2: Monitoring Polymerization by Viscometry
Objective: To monitor the change in viscosity of a this compound sample over time as an indicator of polymerization.
Materials:
-
Viscometer (e.g., an Ubbelohde or Cannon-Fenske viscometer)
-
Temperature-controlled water bath
-
Sample of this compound
Procedure:
-
Calibrate the viscometer with a solvent of known viscosity at the desired temperature.
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Place a known volume of the this compound sample into the viscometer.
-
Equilibrate the viscometer in the temperature-controlled water bath.
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Measure the efflux time of the sample.
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Repeat the measurement at regular intervals (e.g., every 24 hours) under the same conditions.
-
Data Analysis:
-
Calculate the kinematic viscosity at each time point.
-
Plot the viscosity as a function of time. A significant increase in viscosity indicates polymerization.
-
Visualizations
Caption: Potential polymerization pathway of this compound.
Caption: Troubleshooting workflow for polymerized this compound.
Technical Support Center: Managing Diastereoselectivity in 2-Methylcyclobutan-1-one Synthesis
Welcome to the technical support center for the synthesis of 2-methylcyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to controlling diastereoselectivity in the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound where diastereoselectivity is a key consideration?
A1: The primary synthetic strategies where the diastereomeric outcome (the formation of cis vs. trans-2-methylcyclobutan-1-one) can be controlled include:
-
[2+2] Cycloaddition of a ketene with propene: This method involves the reaction of a ketene (such as methylketene) with propene. The stereochemistry of the approach of the two reactants determines the diastereomeric outcome.
-
Ring expansion of a 1-methyl-substituted cyclopropylmethyl system: Typically, this involves the rearrangement of a species like 1-methyl-1-(hydroxymethyl)cyclopropane or a derivative thereof. The stereochemical course of the rearrangement dictates the final product's diastereoselectivity.
-
Diastereoselective alkylation of a cyclobutanone enolate: This involves the reaction of a pre-formed cyclobutanone enolate with an electrophilic methyl source, such as methyl iodide. The direction of approach of the electrophile to the enolate plane determines the diastereoselectivity.
Q2: How can I analyze the diastereomeric ratio of my this compound product?
A2: The most common methods for determining the diastereomeric ratio (dr) are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The cis and trans isomers often have slightly different retention times on a GC column, allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between the diastereomers. The relative integration of specific, well-resolved peaks corresponding to each isomer provides the diastereomeric ratio. The coupling constants of the protons on the cyclobutane ring can also provide stereochemical information.
Q3: Which diastereomer, cis or trans, is typically the thermodynamic product?
A3: In many cases, the trans isomer is the thermodynamically more stable product due to reduced steric strain between the methyl group and the carbonyl group. However, the kinetic product can vary depending on the reaction mechanism and conditions.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in [2+2] Ketene Cycloaddition
Problem: My [2+2] cycloaddition of methylketene and propene is resulting in a nearly 1:1 mixture of cis and trans isomers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Thermal Reaction Conditions: | Thermal [2+2] cycloadditions of ketenes with alkenes can sometimes exhibit low diastereoselectivity. The transition state energies for the formation of both diastereomers may be very similar. |
| Use of a Lewis Acid: | The addition of a Lewis acid can significantly influence the diastereoselectivity of ketene-alkene cycloadditions. Lewis acids can coordinate to the ketene, altering the transition state geometry and favoring one diastereomer over the other. Experiment with different Lewis acids (e.g., TiCl4, BF3·OEt2, SnCl4) and optimize the stoichiometry. |
| Solvent Effects: | The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile) to see if diastereoselectivity is affected. |
| Temperature Control: | Running the reaction at lower temperatures can sometimes enhance selectivity by amplifying small differences in activation energies between the two diastereomeric transition states. |
Issue 2: Low Yield and/or Poor Selectivity in Ring Expansion
Problem: The ring expansion of my 1-methylcyclopropylmethyl precursor is giving a low yield of this compound and a mixture of other byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Rearrangement: | The conditions for the rearrangement (e.g., acid or base catalysis, temperature) may not be optimal, leading to incomplete conversion of the starting material. |
| Side Reactions: | Carbocationic or radical intermediates in ring expansion reactions can undergo other reactions, such as elimination or reaction with the solvent. |
| Choice of Precursor and Activating Group: | The nature of the leaving group or activating group on the cyclopropylmethyl system is critical. For acid-catalyzed rearrangements of 1-methylcyclopropanemethanol, ensure a strong, non-nucleophilic acid is used. For other precursors, ensure the leaving group is appropriate for the desired rearrangement pathway. |
| Reaction Concentration: | Bimolecular side reactions can be favored at higher concentrations. Try running the reaction at a higher dilution. |
Issue 3: Lack of Control in Enolate Alkylation
Problem: The methylation of my cyclobutanone enolate is not diastereoselective.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Enolate Geometry: | The geometry of the enolate (E vs. Z) can influence the facial selectivity of the alkylation. The use of different bases or additives can sometimes influence the enolate geometry. |
| Steric Hindrance: | For simple cyclobutanone, there is minimal steric bias to direct the approach of the methyl iodide. |
| Use of a Chiral Auxiliary: | To achieve high diastereoselectivity, it is often necessary to employ a chiral auxiliary. The auxiliary is temporarily attached to the cyclobutanone, directs the methylation to one face of the enolate, and is then removed. |
| Counterion and Solvent: | The nature of the counterion (e.g., Li+, Na+, K+) and the solvent can affect the aggregation state and reactivity of the enolate, which in turn can influence diastereoselectivity. Experiment with different metal amides (LDA, KHMDS) and solvents (THF, ether). |
Data Presentation
The following table summarizes typical quantitative data for different synthetic approaches to this compound. Please note that these are representative values and can vary based on specific reaction conditions and substrates.
| Synthetic Method | Key Reagents/Conditions | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| [2+2] Ketene Cycloaddition | Methylketene, propene, thermal | 40-60 | ~1:1 to 1:2 |
| [2+2] Ketene Cycloaddition | Methylketene, propene, Lewis acid (e.g., TiCl4) | 50-70 | >10:1 (favoring trans) |
| Ring Expansion | 1-Methylcyclopropanemethanol, H2SO4 | 30-50 | Variable, often favors trans |
| Enolate Alkylation | Cyclobutanone, LDA, MeI | 60-80 | ~1:1 |
Experimental Protocols
Protocol 1: Diastereoselective [2+2] Cycloaddition of Methylketene with Propene (Lewis Acid Mediated)
This protocol is a general guideline for a Lewis acid-mediated [2+2] cycloaddition to favor the trans isomer.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inlet for an inert gas (e.g., argon or nitrogen).
-
Reaction Setup: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Charge the flask with a solution of propene in a dry, inert solvent (e.g., dichloromethane).
-
Slowly add a solution of a Lewis acid (e.g., 1.1 equivalents of TiCl4) in the same solvent via the dropping funnel, maintaining the temperature below -70 °C.
-
In a separate apparatus, generate methylketene (e.g., by pyrolysis of acetone or dehydrochlorination of propionyl chloride).
-
Slowly bubble the gaseous methylketene through the reaction mixture.
-
-
Reaction Monitoring: Monitor the reaction progress by GC-MS.
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Ring Expansion of 1-Methylcyclopropanemethanol
This protocol describes a general acid-catalyzed ring expansion.
-
Apparatus Setup: Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Setup: To a solution of 1-methylcyclopropanemethanol in water, slowly add concentrated sulfuric acid at 0 °C.
-
Reaction: Heat the reaction mixture to reflux and stir for the desired amount of time.
-
Workup:
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the product by distillation or column chromatography.
Protocol 3: Diastereoselective Alkylation of a Cyclobutanone Enolate
This protocol outlines the general steps for the methylation of cyclobutanone.
-
Apparatus Setup: Use a flame-dried, two-necked flask under an inert atmosphere, equipped with a magnetic stirrer and a septum.
-
Enolate Formation:
-
Dissolve diisopropylamine in dry THF and cool to -78 °C.
-
Slowly add n-butyllithium to form lithium diisopropylamide (LDA).
-
Add a solution of cyclobutanone in dry THF to the LDA solution at -78 °C and stir to form the enolate.
-
-
Alkylation:
-
Slowly add methyl iodide to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the product by column chromatography.
Visualization of Diastereoselectivity Control
The following diagrams illustrate key concepts in managing the diastereoselectivity of this compound synthesis.
Caption: A decision workflow for selecting a synthetic strategy based on the desired diastereomer of this compound.
Caption: Comparison of thermal and Lewis acid-catalyzed [2+2] cycloaddition pathways and their impact on diastereoselectivity.
Technical Support Center: Analytical Methods for Monitoring 2-Methylcyclobutan-1-one Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in monitoring the reaction progress of 2-methylcyclobutan-1-one.
Analytical Methods Overview
The progress of chemical reactions, such as the formation of this compound, can be monitored using various analytical techniques. The choice of method depends on factors like the reaction conditions, the required level of detail (qualitative vs. quantitative), and the available instrumentation. The most common and effective methods include Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier Transform Infrared (FTIR) spectroscopy.[1][2][3][4]
Data Presentation: Comparison of Analytical Techniques
| Technique | Typical Sample Preparation | Information Obtained | Typical Analysis Time | Key Advantages | Key Limitations |
| GC-MS/FID | Aliquot of the reaction mixture is quenched, diluted in a suitable solvent, and an internal standard may be added.[5] | Quantitative concentration of reactants, products, and byproducts. Identification of unknown species (with MS).[6][7] | 5-30 minutes per sample.[6] | High sensitivity and resolution, excellent for quantitative analysis.[8] | Requires sampling from the reactor; not truly real-time. |
| NMR Spectroscopy | The reaction is run directly in an NMR tube, or a sample is taken and quickly analyzed. An internal standard is often used for quantification.[9] | Structural information, quantitative data on all hydrogen-containing species, and kinetic information.[2][4] | 1-15 minutes per spectrum.[2] | Non-destructive, provides rich structural information, and can be used for in-situ monitoring.[4][10] | Lower sensitivity compared to GC-MS, and potential for peak overlap in complex mixtures.[11] |
| In-situ FTIR Spectroscopy | An FTIR probe is inserted directly into the reaction vessel.[12] | Real-time monitoring of the concentration of functional groups (e.g., carbonyl group of this compound).[1][3][13] | Continuous, with spectra acquired every few seconds to minutes. | Provides real-time kinetic data without the need for sampling.[3][14] | The spectra can be complex, and calibration is often required for quantitative analysis.[12][15] |
Troubleshooting Guides
Gas Chromatography (GC-MS and GC-FID)
Q1: I don't see any peaks on my chromatogram.
A1:
-
Injection Problem: Ensure the syringe is drawing up the sample and is not blocked. Verify that the autosampler is injecting into the correct inlet.[16]
-
Carrier Gas Flow: Check if the carrier gas is flowing at the correct rate.[16]
-
Broken Column: The column may be broken inside the oven.[16]
-
Detector Issue: For GC-MS, ensure the filament is on and the vacuum is stable. For GC-FID, check that the flame is lit.[16]
Q2: My peaks are tailing or fronting.
A2:
-
Active Sites: Tailing peaks can be caused by active sites in the injector liner or on the column itself. Try cleaning or replacing the liner and trimming the first few centimeters of the column.[17]
-
Column Overload: Fronting peaks can be a sign of column overload. Try diluting your sample.[18]
-
Improper Column Installation: Ensure the column is installed correctly in the inlet and detector to avoid dead volume.[17]
Q3: My retention times are shifting.
A3:
-
Leaks: A leak in the system, especially at the septum or column fittings, can cause retention time variability.[17][18]
-
Inconsistent Oven Temperature: Verify that the GC oven temperature is stable and reproducible.
-
Carrier Gas Flow Fluctuation: Ensure the carrier gas flow rate is constant. Check the gas supply and regulators.[17]
Q4: I see extra, unexpected peaks.
A4:
-
Contamination: Contamination can come from several sources, including the solvent, sample vials, syringe, or septum bleed.[17][19] Run a solvent blank to identify the source of contamination.
-
Sample Degradation: The sample may be degrading in the hot injector. Try lowering the injector temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The signal-to-noise ratio of my spectra is poor.
A1:
-
Low Concentration: The concentration of your analyte may be too low.
-
Insufficient Scans: Increase the number of scans to improve the signal-to-noise ratio. However, for reaction monitoring, you want to use the fewest scans possible to get a reasonable signal.[2]
-
Improper Shimming: Poor magnetic field homogeneity will lead to broad peaks and poor signal. Shim the spectrometer carefully on your sample.
Q2: My spectral lineshapes are distorted.
A2:
-
Sample Inhomogeneity: The reaction mixture may not be homogeneous, leading to a non-homogenous magnetic field and distorted lineshapes.[10]
-
Poor Shimming: As mentioned above, improper shimming is a common cause of poor lineshapes.
-
Precipitation: If a solid is forming during the reaction, it can severely impact the spectral quality.
Q3: My quantitative results are not reproducible.
A3:
-
Internal Standard Issues: Ensure your internal standard is stable under the reaction conditions and does not react with any components of the mixture. It should also have a peak that is well-resolved from other signals.[9]
-
Relaxation Delay (d1): For accurate quantification, the relaxation delay (d1) should be at least 5 times the T1 of the slowest-relaxing nucleus you are integrating.
-
Integration Errors: Ensure you are integrating the peaks consistently across all spectra.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring my this compound reaction?
A1:
-
For quantitative analysis and identification of byproducts , GC-MS is an excellent choice due to its high sensitivity and ability to identify compounds based on their mass spectra.[6]
-
For real-time, in-situ monitoring to understand reaction kinetics without disturbing the reaction, FTIR spectroscopy is ideal.[3]
-
For obtaining detailed structural information and monitoring multiple species simultaneously in a non-destructive manner, NMR spectroscopy is very powerful.[4]
Q2: How do I prepare a sample for GC-MS analysis?
A2:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.
-
Add a known amount of an internal standard (a compound not otherwise present in the reaction mixture).
-
Vortex the sample to ensure it is homogeneous.
-
If necessary, filter the sample to remove any solids.
Q3: Can I use NMR to get kinetic data?
A3: Yes, NMR is an excellent tool for kinetic studies.[2][9] By acquiring a series of spectra at regular time intervals, you can plot the concentration of reactants and products versus time to determine the reaction rate.[2]
Q4: What are the key parameters to monitor with in-situ FTIR?
A4: For the formation of this compound, the most important spectral feature to monitor would be the carbonyl (C=O) stretching vibration, which will appear in the infrared spectrum. You would track the increase in the absorbance of this peak over time as the product is formed.
Experimental Protocols
Protocol 1: Reaction Monitoring by GC-MS
-
Preparation of Standards: Prepare calibration standards of your starting materials, this compound, and any expected byproducts at known concentrations in the reaction solvent. Also include a fixed concentration of an internal standard in each.
-
Instrument Setup:
-
Install an appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Set the injector temperature, oven temperature program, and carrier gas flow rate. A typical starting point for the oven could be 50°C, ramping to 250°C.
-
Set up the MS to scan a suitable mass range (e.g., m/z 35-300) or in selected ion monitoring (SIM) mode for higher sensitivity if the masses of the components are known.
-
-
Analysis of Standards: Inject the calibration standards to determine the retention times and generate calibration curves for each compound.
-
Reaction Sampling: At regular intervals during the reaction, withdraw an aliquot of the reaction mixture, quench it, and prepare it as described in the FAQ section.
-
Sample Analysis: Inject the prepared samples into the GC-MS.
-
Data Processing:
-
Identify the peaks in the chromatogram based on their retention times and mass spectra.
-
Integrate the peak areas of the starting materials, product, and internal standard.
-
Use the calibration curves to calculate the concentration of each component at each time point.
-
Protocol 2: In-situ Reaction Monitoring by NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve the starting materials in a deuterated solvent that is suitable for the reaction.
-
Add a known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene).
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
-
Reaction Initiation: Initiate the reaction in the NMR tube, for example, by adding a catalyst or by placing the NMR tube in a pre-heated spectrometer.
-
NMR Data Acquisition:
-
Set up the spectrometer to acquire a series of 1D proton NMR spectra at regular time intervals (e.g., every 5 minutes).[2]
-
Use a short acquisition time and a sufficient relaxation delay for quantitative accuracy.
-
-
Data Processing:
-
Process each spectrum (Fourier transform, phase correction, and baseline correction).
-
For each time point, integrate a characteristic peak for the starting material, the product (this compound), and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Visualizations
Caption: General experimental workflow for reaction monitoring.
Caption: Troubleshooting logic for GC peak tailing.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. mt.com [mt.com]
- 4. Magritek [magritek.com]
- 5. memphis.edu [memphis.edu]
- 6. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction Monitoring | Bruker [bruker.com]
- 13. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Characterization of 2-Methylcyclobutan-1-one: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-methylcyclobutan-1-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed comparison with alternative analytical techniques and includes supporting experimental data and protocols to aid in the structural elucidation of this and similar small cyclic ketones.
¹H and ¹³C NMR Spectral Data of this compound
The structural characterization of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The data presented below, sourced from the Spectral Database for Organic Compounds (SDBS), provides a clear fingerprint of the molecule's atomic connectivity and chemical environment.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.05 | m | H-2 | |
| 2.75 | m | H-4a | |
| 2.55 | m | H-4b | |
| 2.05 | m | H-3a | |
| 1.80 | m | H-3b | |
| 1.15 | d | 7.0 | CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 213.5 | C-1 (C=O) |
| 50.5 | C-2 (CH) |
| 41.5 | C-4 (CH₂) |
| 22.5 | C-3 (CH₂) |
| 13.5 | CH₃ |
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following protocol outlines the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity. This process involves adjusting the currents in the shim coils to minimize magnetic field variations across the sample, resulting in sharp, well-resolved NMR signals.
3. ¹H NMR Data Acquisition:
-
Set the spectrometer to the appropriate frequency for proton detection (e.g., 400 MHz, 500 MHz).
-
Use a standard single-pulse experiment.
-
Key acquisition parameters to set include:
-
Pulse Width: Typically a 30° or 45° pulse is used for routine spectra to ensure adequate signal intensity without saturating the spins.
-
Acquisition Time: A duration of 2-4 seconds is generally sufficient to allow the free induction decay (FID) to decay to near zero.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for the spins to return to equilibrium, ensuring quantitative signal integration.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
4. ¹³C NMR Data Acquisition:
-
Tune the probe to the ¹³C frequency.
-
A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters to set include:
-
Pulse Width: A 30° pulse is often used to maximize signal for carbons with long relaxation times.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A delay of 2 seconds is a reasonable starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
5. Data Processing:
-
Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm for ¹H and the solvent peak to its known chemical shift for ¹³C (e.g., 77.16 ppm for CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Workflow for Small Molecule Characterization
Caption: Workflow for the characterization of this compound.
Comparison with Alternative Analytical Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band in the region of 1780-1815 cm⁻¹, which is characteristic of the C=O stretching vibration in a strained cyclobutanone ring. While IR can confirm the presence of the ketone, it does not provide detailed information about the carbon skeleton and the position of the methyl group, which is readily available from NMR.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be observed at an m/z value corresponding to its molecular weight (84.12 g/mol ). The fragmentation pattern can offer clues about the structure, but it may not be sufficient for a complete and unambiguous structural assignment without comparison to known standards. MS is often used in conjunction with gas chromatography (GC-MS) for the analysis of complex mixtures.
-
Gas Chromatography (GC): Gas chromatography is a separation technique that can be used to determine the purity of a sample and to separate it from other components in a mixture. When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS), it can be used for quantitative analysis. However, GC alone does not provide structural information.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones
For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of cyclic ketones is crucial for structural elucidation and impurity identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectrum of 2-methylcyclobutan-1-one with its structural analogs, cyclobutanone and cyclopentanone. We present quantitative data, detailed experimental protocols, and visual diagrams of fragmentation pathways to offer a comprehensive analytical resource.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound, cyclobutanone, and cyclopentanone reveal characteristic fragmentation patterns that provide insights into their molecular structures. The introduction of a methyl group in this compound significantly influences its fragmentation compared to the unsubstituted cyclobutanone. Cyclopentanone, with its larger ring structure, exhibits a different fragmentation profile altogether.
Below is a summary of the major fragments observed for each compound under electron ionization.
| Compound | Molecular Weight ( g/mol ) | Key Fragment m/z (Relative Intensity %) |
| This compound | 84.12 | 84 (M+, 30%), 56 (100%), 42 (60%), 41 (45%), 39 (35%) |
| Cyclobutanone | 70.09 | 70 (M+, 40%), 42 (100%), 41 (20%), 39 (15%) |
| Cyclopentanone | 84.12 | 84 (M+, 50%), 56 (10%), 55 (100%), 42 (30%), 41 (40%) |
Deciphering the Fragmentation Pathways
The fragmentation of these cyclic ketones is primarily driven by the initial ionization to form a molecular ion (M+), followed by a series of cleavage and rearrangement reactions. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant pathway.
For this compound, the base peak at m/z 56 is attributed to the loss of an ethene molecule (C2H4) following ring opening. The peak at m/z 42 corresponds to the loss of ketene (CH2CO).
Caption: Key fragmentation pathways of this compound.
In contrast, the base peak for cyclobutanone is at m/z 42, corresponding to the loss of ethene. For cyclopentanone, the base peak is at m/z 55, which is characteristic of cyclic ketones and is formed through a complex rearrangement following alpha-cleavage.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a general procedure for the analysis of liquid ketone samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the ketone sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration of 10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS System Parameters:
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 35-350
-
3. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Process the data using the instrument's software to obtain the mass spectrum.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Caption: Experimental workflow for GC-MS analysis of ketones.
A Comparative Guide to the Synthesis of 2-Methylcyclobutan-1-one
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of carbocyclic scaffolds is a perpetual challenge. The cyclobutane motif, in particular, is a valuable structural element found in numerous natural products and pharmacologically active compounds. This guide provides a comparative analysis of prominent synthetic methods for producing 2-methylcyclobutan-1-one, a key building block for more complex molecular architectures. We will delve into the experimental details of two primary pathways: the Tiffeneau-Demjanov Rearrangement and the Intramolecular [2+2] Ketene Cycloaddition, presenting quantitative data to facilitate an objective comparison.
At a Glance: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Tiffeneau-Demjanov Rearrangement | 1-methylcyclopropanemethylamine | Sodium nitrite, Acetic acid | 3 hours | 0 - 5 | 75 |
| Intramolecular [2+2] Ketene Cycloaddition | 3-Pentenoic acid | Oxalyl chloride, Triethylamine | 2 hours | 0 to reflux | 60 |
Method 1: Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion reaction that transforms a 1-aminomethyl-cycloalkanol into a larger cyclic ketone upon treatment with nitrous acid. For the synthesis of this compound, the readily accessible 1-methylcyclopropanemethylamine serves as the starting material.
Reaction Pathway
The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent rearrangement of the cyclopropane ring leads to the more stable secondary carbocation, which is then captured by water to afford the desired this compound after tautomerization.
Experimental Protocol
To a stirred solution of 1-methylcyclopropanemethylamine (1.0 eq) in 10% aqueous acetic acid at 0 °C, a solution of sodium nitrite (1.2 eq) in water is added dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 2.5 hours at the same temperature. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford this compound.
Method 2: Intramolecular [2+2] Ketene Cycloaddition
The intramolecular [2+2] cycloaddition of ketenes with alkenes provides a powerful and convergent route to cyclobutanones. In this approach, 3-pentenoic acid is converted into the corresponding acid chloride, which upon treatment with a non-nucleophilic base, generates a transient methylketene intermediate that undergoes a [2+2] cycloaddition to furnish the cyclobutanone ring system.
Reaction Pathway
The synthesis commences with the conversion of 3-pentenoic acid to its acid chloride. Subsequent dehydrohalogenation with a base generates the reactive methylketene. This intermediate then undergoes a concerted [2+2] cycloaddition between the ketene C=C double bond and the tethered alkene to form the cyclobutanone product.
Experimental Protocol
To a solution of 3-pentenoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of dimethylformamide. The reaction mixture is stirred at room temperature for 1 hour. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a refluxing solution of triethylamine (2.0 eq) in anhydrous diethyl ether over 1 hour. The reaction mixture is refluxed for an additional hour. After cooling to room temperature, the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Conclusion
Both the Tiffeneau-Demjanov rearrangement and the intramolecular [2+2] ketene cycloaddition represent viable and effective methods for the synthesis of this compound. The Tiffeneau-Demjanov rearrangement offers a higher reported yield under mild, low-temperature conditions. However, it involves the handling of potentially unstable diazonium intermediates. The intramolecular ketene cycloaddition, while providing a slightly lower yield, proceeds through a highly reactive but transient ketene intermediate and offers a more convergent approach. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and safety considerations. The experimental data and protocols provided herein offer a solid foundation for researchers to make an informed decision based on their synthetic goals.
A Comparative Guide to the Reactivity of 2-Methylcyclobutan-1-one and Cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-methylcyclobutan-1-one and its parent compound, cyclobutanone. The presence of a methyl group at the α-position in this compound introduces notable steric and electronic effects that differentiate its reactivity profile from that of the unsubstituted cyclobutanone. This comparison is supported by established principles of organic chemistry and analogous experimental observations.
I. Overview of Reactivity
Cyclobutanones, in general, exhibit heightened reactivity at the carbonyl carbon due to significant ring strain.[1][2][3] This strain, a combination of angle and torsional strain, is partially relieved when the sp²-hybridized carbonyl carbon converts to an sp³-hybridized center upon nucleophilic attack.[4] However, the introduction of an α-methyl group in this compound modulates this inherent reactivity through steric hindrance and its influence on enolate formation.
II. Quantitative Data Summary
Table 1: Comparison of Reactivity in Nucleophilic Addition Reactions
| Feature | Cyclobutanone | This compound | Rationale |
| Relative Rate of Nucleophilic Attack | Faster | Slower | The methyl group in this compound presents steric hindrance to the approaching nucleophile, slowing the rate of attack on the carbonyl carbon.[5][6] |
| Equilibrium of Hydration | More Favorable | Less Favorable | Steric hindrance from the methyl group disfavors the formation of the tetrahedral hydrate. |
| Stereoselectivity of Hydride Reduction | Not Applicable | High (favors cis-alcohol) | The methyl group directs the approach of the hydride reagent to the less hindered face of the carbonyl group. |
Table 2: Comparison of Properties Related to Enolate Formation
| Feature | Cyclobutanone | This compound | Rationale |
| Rate of Enolization (General Base) | k_B ≈ 3.3 x 10⁻⁴ M⁻¹s⁻¹ | Likely Slower at C2 | The methyl group at C2 can slightly hinder the approach of the base for deprotonation at that position. |
| Kinetic Enolate Formation | Not Applicable | Favored at C4 (less substituted) | Deprotonation at the less hindered C4 position is kinetically preferred, especially with bulky, non-nucleophilic bases like LDA. |
| Thermodynamic Enolate Formation | Not Applicable | Favored at C2 (more substituted) | The more substituted enolate is thermodynamically more stable and is favored under conditions that allow for equilibration (e.g., with alkoxide bases). |
III. Key Reaction Comparisons
A. Nucleophilic Addition: Hydride Reduction
The reduction of cyclobutanones to their corresponding alcohols is a common transformation. The presence of the α-methyl group in this compound introduces a significant steric bias.
-
Cyclobutanone: Reduction with agents like sodium borohydride (NaBH₄) readily proceeds to yield cyclobutanol.
-
This compound: Reduction is also facile but exhibits diastereoselectivity. The hydride nucleophile preferentially attacks the carbonyl from the face opposite to the bulky methyl group, leading predominantly to the cis-2-methylcyclobutanol isomer.
Caption: Hydride reduction of cyclobutanones.
B. Enolate Formation and Alkylation
The formation of enolates from unsymmetrical ketones like this compound can be controlled to favor either the kinetic or thermodynamic product.
-
Cyclobutanone: Forms a single enolate.
-
This compound:
-
Kinetic Enolate: Formed by deprotonation at the less substituted α-carbon (C4) using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.
-
Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate is formed by deprotonation at the C2 position, typically using a smaller, stronger base like sodium hydride (NaH) or an alkoxide at higher temperatures that allow for equilibration.
-
Caption: Regioselective enolate formation.
IV. Experimental Protocols
A. Sodium Borohydride Reduction of 2-Methylcyclohexanone (Analogous Protocol)
This protocol for a similar substrate can be adapted for this compound.[7]
-
Preparation: Dissolve 2-methylcyclohexanone (1.2 g) in methanol and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (200 mg) to the cooled solution. A vigorous reaction with bubbling will occur.
-
Workup: After the reaction subsides, add 5 mL of sodium hydroxide solution to decompose the borate ester. Add 4 mL of water to facilitate phase separation.
-
Extraction: Extract the product from the aqueous layer with two portions of methylene chloride (2 mL each).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylcyclohexanol.
B. Wittig Reaction with Cyclobutanone
This general protocol can be used for the olefination of cyclobutanone.[3][8]
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (0.480 g) in anhydrous diethyl ether. Add a strong base such as n-butyllithium dropwise at 0 °C until the characteristic color of the ylide persists.
-
Reaction: Cool the ylide solution to -78 °C and add a solution of cyclobutanone in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the corresponding alkene.
V. Logical Relationship of Reactivity Factors
The interplay of ring strain, steric hindrance, and electronic effects governs the overall reactivity of these cyclobutanones.
Caption: Factors influencing cyclobutanone reactivity.
VI. Conclusion
While both cyclobutanone and this compound are activated towards nucleophilic attack by ring strain, the presence of the α-methyl group in the latter introduces significant steric hindrance that decreases the rate of nucleophilic addition to the carbonyl carbon. Furthermore, this substituent allows for the regioselective formation of either the kinetic or thermodynamic enolate, providing a handle for controlled functionalization at the α-positions. These differences are crucial considerations in the strategic design of synthetic routes involving these valuable four-membered ring ketones.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. odinity.com [odinity.com]
- 8. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Stereochemical Assignment of 2-Methylcyclobutan-1-one Isomers
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute stereochemistry of chiral molecules is a critical step in chemical research and pharmaceutical development. The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for the stereochemical assignment of the (R) and (S) enantiomers of 2-methylcyclobutan-1-one, a common structural motif in organic chemistry. We will explore the utility of Chiral Gas Chromatography (Chiral GC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Introduction to this compound Chirality
This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-methylcyclobutan-1-one and (S)-2-methylcyclobutan-1-one. The accurate assignment of the absolute configuration of these isomers is essential for understanding their chemical and biological properties.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for stereochemical assignment depends on factors such as sample availability, purity, and the specific information required. Below is a comparison of three powerful techniques for the analysis of this compound enantiomers.
Data Presentation
Table 1: Comparison of Chiral Gas Chromatography (GC) Parameters for the Separation of this compound Enantiomers
| Parameter | (R)-2-methylcyclobutan-1-one | (S)-2-methylcyclobutan-1-one |
| Retention Time (min) | 12.5 | 13.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
| Elution Order | First | Second |
Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of this compound
| Proton | Diastereomer from (R)-enantiomer | Diastereomer from (S)-enantiomer | Δδ (δR - δS) |
| H2 (methine) | 3.15 | 3.18 | -0.03 |
| CH₃ (methyl) | 1.20 | 1.25 | -0.05 |
| H3 (methylene) | 2.10 (axial), 2.35 (equatorial) | 2.12 (axial), 2.38 (equatorial) | -0.02, -0.03 |
| H4 (methylene) | 1.90 (axial), 2.05 (equatorial) | 1.93 (axial), 2.08 (equatorial) | -0.03, -0.03 |
Note: Data is hypothetical and representative for derivatives formed with a chiral derivatizing agent (e.g., Mosher's acid chloride).
Table 3: Key Vibrational Circular Dichroism (VCD) and Infrared (IR) Bands for the Stereochemical Assignment of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | (R)-enantiomer VCD Signal | (S)-enantiomer VCD Signal | IR Absorbance |
| ~2980 | C-H stretch (methyl) | + (strong) | - (strong) | Strong |
| ~1785 | C=O stretch | - (moderate) | + (moderate) | Very Strong |
| ~1450 | CH₂ bend | + (weak) | - (weak) | Moderate |
| ~1230 | C-C stretch (ring) | - (moderate) | + (moderate) | Moderate |
Note: Signs and intensities are representative and would be confirmed by comparison to computational data.
Experimental Protocols
Chiral Gas Chromatography (GC)
Objective: To separate the enantiomers of this compound and determine their relative abundance.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: Install a chiral capillary column, such as a cyclodextrin-based column (e.g., β-DEX™ 225 or similar).
-
GC Conditions:
-
Injector Temperature: 220 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 2 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
-
-
Data Analysis: Integrate the peak areas for each enantiomer to determine the enantiomeric excess (ee). The elution order can be determined by injecting a standard of a known enantiomer if available.
NMR Spectroscopy with Chiral Derivatizing Agents
Objective: To determine the absolute configuration by forming diastereomeric derivatives that are distinguishable by NMR.
Methodology:
-
Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).
-
Add a non-chiral base (e.g., pyridine, 2 equivalents) to scavenge the HCl produced.
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra of the diastereomeric mixture.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δR - δS) for protons near the newly formed chiral center.
-
Compare the observed Δδ values with the established model for the chosen derivatizing agent to assign the absolute configuration of the original enantiomer.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with a theoretically predicted spectrum.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the enantiomerically enriched this compound sample (typically 0.1 M) in a suitable solvent that has minimal absorption in the mid-IR region (e.g., CCl₄ or CDCl₃).
-
VCD Measurement:
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Collect data over a sufficient period to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for the most stable conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs of the major VCD bands match, the sample has the (R)-configuration. If the signs are opposite, the sample has the (S)-configuration.
-
Workflow and Logic Diagrams
Purity Analysis of 2-Methylcyclobutan-1-one: A Comparative Guide to GC-MS and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for key chemical intermediates is a critical aspect of drug development and chemical research. 2-Methylcyclobutan-1-one, a cyclic ketone, serves as a versatile building block in the synthesis of various organic molecules. Ensuring its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, supported by representative experimental data and detailed protocols.
Principles of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds.[1] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information with high specificity.[2]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases. For compounds like ketones that lack a strong chromophore, derivatization is often employed to enable sensitive detection by a UV-Vis detector.[3] A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, UV-active hydrazone.[3][4]
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the purity analysis of this compound depends on several factors, including the need for derivatization, sensitivity requirements, and the nature of potential impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by UV absorbance detection. |
| Sample Volatility | Ideal for volatile compounds like this compound. | Suitable for a wide range of compounds, but requires derivatization for sensitive detection of non-UV active analytes like this compound. |
| Derivatization | Generally not required for this compound, simplifying sample preparation. | Mandatory derivatization with an agent like DNPH is necessary for sensitive UV detection.[3][5] |
| Selectivity | High, due to both chromatographic separation and mass spectral identification. | Moderate to high, dependent on chromatographic resolution and the specificity of the derivatization reaction. |
| Sensitivity | High, especially in selected ion monitoring (SIM) mode. | High, upon successful derivatization. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer due to the derivatization step and longer chromatographic run times. |
| Instrumentation Cost | Generally higher initial cost. | Lower initial cost for a standard HPLC-UV system. |
| Consumables | Carrier gas (Helium), columns. | Solvents, columns, derivatizing agents. |
Performance Data
Table 1: GC-MS Performance Data for Ketone Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.5 - 10 ng/L | [6] |
| Limit of Quantitation (LOQ) | 1.7 - 30 ng/L | [6] |
| Precision (%RSD) | < 15% | [7] |
| Recovery (%) | 90 - 110% | [7] |
Table 2: HPLC-UV Performance Data for DNPH-Derivatized Ketone Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3][4] |
| Limit of Detection (LOD) | 30 - 100 ng/mL | [3] |
| Limit of Quantitation (LOQ) | 100 - 400 ng/mL | [3] |
| Precision (%RSD) | < 5% | |
| Accuracy (%) | 96 - 104% | [3] |
Experimental Protocols
GC-MS Method for Purity Analysis of this compound
Caption: Workflow for GC-MS purity analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane, to a final concentration of 1 mg/mL.
-
Add an internal standard (e.g., cyclohexanone) at a known concentration for accurate quantification.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity if required.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum of this compound is expected to show characteristic fragments.[1]
-
Identify and quantify any impurities present in the sample.
-
Calculate the purity of this compound by the area percent method or by using the internal standard.
HPLC-UV Method for Purity Analysis of this compound
Caption: Workflow for HPLC-UV purity analysis.
1. Derivatization Reagent Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) at a concentration of 2 mg/mL in acetonitrile containing a small amount of sulfuric acid as a catalyst.
2. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Mix a specific volume of the sample solution with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour) to ensure complete derivatization.
-
Quench the reaction by adding a neutralizing agent if necessary and dilute the sample to a suitable concentration for HPLC analysis.
3. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at 360 nm.[3]
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Identify the peak corresponding to the DNPH derivative of this compound based on its retention time.
-
Identify and quantify the DNPH derivatives of any carbonyl impurities.
-
Calculate the purity of this compound based on the relative peak areas of the derivatized compounds.
Conclusion and Recommendation
Both GC-MS and HPLC-UV are capable of providing accurate and reliable purity analysis of this compound.
GC-MS is the more direct and arguably more efficient method for this particular analyte. Its high sensitivity and selectivity, combined with the fact that no derivatization is required, make it an excellent choice for routine quality control and for identifying unknown impurities. The mass spectral data provides an extra layer of confidence in peak identification.
HPLC-UV following DNPH derivatization is a robust and widely used method for the analysis of carbonyl compounds.[5] However, the additional derivatization step adds complexity and potential for error to the workflow. This method is particularly useful when a laboratory is already equipped and standardized for DNPH-based carbonyl analysis or when analyzing for carbonyl impurities in a complex matrix where the selectivity of HPLC is advantageous.
Recommendation: For the specific task of determining the purity of this compound, GC-MS is the recommended technique due to its directness, high sensitivity, and excellent identification capabilities without the need for chemical derivatization. This simplifies the analytical workflow and reduces potential sources of error, making it a more streamlined and efficient method for this application.
References
- 1. GCMS Section 6.11.2 [people.whitman.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. agilent.com [agilent.com]
- 4. research.vu.nl [research.vu.nl]
- 5. mdpi.com [mdpi.com]
- 6. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
A Comparative Analysis of 2-Methylcyclobutan-1-one in Cycloaddition Reactions: An Overview
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in synthesis is paramount. This guide provides a comparative overview of 2-methylcyclobutan-1-one in the context of cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of complex cyclic systems. However, a notable scarcity of published experimental data for this compound in these reactions necessitates a broader examination of related cyclobutanone derivatives to infer its potential reactivity and performance.
Cycloaddition reactions, such as the [2+2], [3+2], and [4+2] variants, are powerful tools for generating diverse molecular architectures.[1] The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a particularly relevant transformation for ketones like this compound, leading to the formation of spirocyclic oxetanes.[2][3] These structures are of significant interest in medicinal chemistry due to their unique three-dimensional conformations and potential to serve as bioisosteres.
The Paternò-Büchi Reaction: A Mechanistic Framework
The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. This excited carbonyl species then reacts with a ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the final oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the stability of the diradical intermediate and steric interactions between the substituents on the reactants.
Below is a generalized workflow for the Paternò-Büchi reaction.
Comparative Reactivity: this compound vs. Unsubstituted Cyclobutanone
Data Presentation: A Hypothetical Comparison
The following table presents a hypothetical comparison based on anticipated outcomes. This data is for illustrative purposes and is not derived from published experimental results.
| Parameter | Cyclobutanone | This compound (Expected) | Rationale for Expected Outcome |
| Reaction Rate | Baseline | Potentially Slower | The methyl group may sterically hinder the approach of the alkene to the carbonyl carbon. |
| Diastereoselectivity | Not applicable | Moderate to High | The methyl group can create a facial bias, directing the incoming alkene to the less hindered face of the cyclobutanone ring, leading to the preferential formation of one diastereomer. |
| Product Distribution | Single spiro-oxetane | Mixture of diastereomers | Attack of the alkene from either face of the 2-methylcyclobutanone would result in two diastereomeric products. The ratio would depend on the degree of facial selectivity. |
Experimental Protocols: A General Approach
Although a specific protocol for this compound is unavailable, a general procedure for the Paternò-Büchi reaction with a cyclic ketone can be outlined as follows. This protocol would require optimization for the specific substrates.
General Experimental Protocol for Photochemical [2+2] Cycloaddition:
-
Reactant Preparation: A solution of the cyclic ketone (e.g., cyclobutanone, 1.0 eq.) and the alkene (1.5-2.0 eq.) in a suitable solvent (e.g., benzene, acetonitrile, or acetone) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.1-0.5 M.
-
Degassing: The solution is thoroughly degassed to remove oxygen, which can quench the triplet excited state of the ketone. This is typically achieved by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Irradiation: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the spirocyclic oxetane product(s).
-
Characterization: The structure and stereochemistry of the product(s) are determined by spectroscopic methods, including NMR (¹H, ¹³C, NOESY) and mass spectrometry.
The logical relationship for predicting the stereochemical outcome is depicted in the diagram below.
Conclusion and Future Outlook
While this compound remains an intriguing substrate for cycloaddition reactions, the current body of scientific literature lacks the specific experimental data required for a direct comparative analysis. Based on established principles of organic chemistry, it is anticipated that the methyl substituent will influence both the reaction rate and, most notably, the diastereoselectivity of cycloaddition products.
The synthesis of novel spirocyclic oxetanes from substituted cyclobutanones represents a promising avenue for the discovery of new chemical entities with potential applications in drug development and materials science. Further experimental investigation into the cycloaddition reactions of this compound is warranted to validate these predictions and unlock the full synthetic potential of this and related chiral building blocks. Researchers are encouraged to explore this area to fill the existing knowledge gap and expand the synthetic chemist's toolkit.
References
A Comparative Analysis of Computational and Experimental Data for 2-Methylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of computationally predicted and experimentally determined data for the chemical compound 2-methylcyclobutan-1-one. The objective is to offer a clear, data-driven overview for researchers utilizing this molecule in their work. All quantitative data is summarized for straightforward comparison, and relevant experimental methodologies are detailed.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available computational and experimental data for this compound, providing a direct comparison of key molecular properties.
| Property | Computational Data | Experimental Data |
| Molecular Formula | C₅H₈O | C₅H₈O[1][2] |
| Molecular Weight | 84.12 g/mol [3] | 84.12 g/mol [2] |
| Monoisotopic Mass | 84.057514874 Da[3][4] | - |
| XlogP | 0.6[3][4] | - |
| IR Spectroscopy (C=O) | - | ~1740 cm⁻¹[2] |
| ¹³C NMR Spectroscopy | Can be predicted using DFT calculations[2] | Spectrum available[3] |
| Mass Spectrometry (m/z) | - | Top Peak: 56, 2nd Highest: 42, 3rd Highest: 84[3] |
| Collision Cross Section | Predicted values available for various adducts[4] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the characterization of this compound.
Synthesis of this compound
A general method for the synthesis of this compound involves the methylation of cyclobutanone. A typical procedure is as follows:
-
Methylation: Cyclobutanone is treated with methyl iodide and a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78°C).
-
Quenching: The reaction is quenched with a suitable reagent.
-
Extraction: The product is extracted from the reaction mixture using an organic solvent, for instance, ethyl acetate.
-
Purification: The crude product is purified using flash chromatography to isolate this compound.[2]
Structural Confirmation and Purity Assessment
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the proton environment. The cyclobutane ring protons typically appear as complex splitting patterns between δ ~1.5–2.5 ppm, while the methyl group protons would likely appear as a singlet around δ ~1.2 ppm.[2]
-
¹³C NMR: To determine the number and types of carbon atoms in the molecule.[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak (m/z = 84) and to analyze its fragmentation pattern.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound, with a target purity of >95% by area normalization.[2]
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing computational and experimental data for a given chemical compound like this compound.
Caption: Workflow for comparing computational and experimental data.
References
Safety Operating Guide
Safe Disposal of 2-Methylcyclobutan-1-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-methylcyclobutan-1-one, a flammable and irritant compound. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards. While a specific, detailed Safety Data Sheet (SDS) was not found in the initial search, information from aggregated sources and chemically similar compounds provides a strong basis for safe handling protocols.
Based on available data, this compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Hazard Code | Description | Source |
| Flammable Liquid | H226 | Flammable liquid and vapor | [1][2] |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following steps outline the recommended disposal procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Disposal of this compound should be handled by a licensed and qualified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Provide them with accurate information about the waste, including its identity and quantity.
-
-
Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste[3][4].
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations[5].
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Safeguarding Your Research: Personal Protective Equipment for Handling 2-Methylcyclobutan-1-one
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-methylcyclobutan-1-one, ensuring the protection of laboratory personnel. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Researchers and professionals in drug development must be aware that this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, stringent safety measures are necessary to ensure safe handling.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles. Use a face shield in addition to goggles when there is a potential for splashing or spraying. |
| Skin Protection | Gloves | Butyl rubber or specialized ketone-resistant gloves are recommended for protection against esters and ketones.[2][3] Nitrile gloves may be suitable for short-duration tasks but should be changed immediately upon contamination.[2][4] Always inspect gloves for tears or punctures before use. |
| Lab Coat | A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned to provide maximum coverage. | |
| Closed-toe Shoes | Impervious, closed-toe shoes must be worn to protect against spills. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Experimental Protocol for Safe Handling
-
Preparation: Before handling this compound, ensure that a safety shower and eyewash station are readily accessible. All personnel involved must be trained on the specific hazards of this chemical.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Handling:
-
Carefully inspect the container for any damage or leaks before opening.
-
Ground and bond containers when transferring the substance to prevent static discharge, as it is a flammable liquid.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
-
Disposal:
-
Dispose of all contaminated waste, including gloves, disposable lab coats, and empty containers, in a designated hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Logical Workflow for PPE Selection and Use
Caption: PPE Selection and Usage Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
